Product packaging for Hexaaquaaluminum(III) bromate(Cat. No.:CAS No. 11126-81-1)

Hexaaquaaluminum(III) bromate

Cat. No.: B081225
CAS No.: 11126-81-1
M. Wt: 410.69 g/mol
InChI Key: WPAPFUDMJMTAQF-UHFFFAOYSA-K
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Description

Hexaaquaaluminum(III) bromate, also known as this compound, is a useful research compound. Its molecular formula is AlBr3O9 and its molecular weight is 410.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Bromine Compounds - Bromates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlBr3O9 B081225 Hexaaquaaluminum(III) bromate CAS No. 11126-81-1

Properties

CAS No.

11126-81-1

Molecular Formula

AlBr3O9

Molecular Weight

410.69 g/mol

IUPAC Name

aluminum;tribromate

InChI

InChI=1S/Al.3BrHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3

InChI Key

WPAPFUDMJMTAQF-UHFFFAOYSA-K

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3]

Other CAS No.

11126-81-1

Synonyms

aluminum bromate
hexaaquaaluminum(III) bromate

Origin of Product

United States

Foundational & Exploratory

Synthesis of Hexaaquaaluminum(III) Bromate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, crystals. Due to the limited availability of direct published synthesis protocols for this specific compound, this guide presents three viable, detailed experimental methodologies derived from established chemical principles and analogous syntheses of related hexaaquaaluminum(III) salts. The information is intended to serve as a foundational resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis and characterization of novel energetic materials and catalysts.

Physicochemical Properties and Structural Data

This compound is the hydrated salt of aluminum and bromic acid. The central aluminum ion is coordinated by six water molecules, forming a slightly distorted octahedral complex.[1] This complex cation is charge-balanced by three bromate anions. The compound exists as a crystalline solid, and its hydrated form, this compound trihydrate, --INVALID-LINK--₃·3H₂O, has been structurally characterized.[1]

Table 1: Physicochemical and Crystallographic Data for this compound and its Trihydrate

PropertyValueReference
This compound
IUPAC Namealuminum tribromate[2]
Molecular FormulaAl(BrO₃)₃[2]
Molecular Weight410.69 g/mol [2]
This compound Trihydrate
Molecular Formula--INVALID-LINK--₃·3H₂O[1]
Molecular Weight572.84 g/mol [1]
Crystal SystemTriclinic[1]
Space GroupP1[1]
Unit Cell Dimensionsa = 9.536 Å, b = 11.095 Å, c = 9.291 Å[1]
α = 106.58°, β = 100.42°, γ = 113.01°[1]
Density (calculated)2.33 g/cm³[1]
Average Al-O distance1.872 Å[1]

Experimental Protocols for Synthesis

The following protocols are proposed based on analogous chemical syntheses. Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when handling strong oxidizers like bromates.

Protocol 1: Double Displacement Reaction

This method is based on the precipitation of an insoluble salt, leaving the desired this compound in solution, from which crystals can be grown. The synthesis of hexaaquaaluminum(III) tris(methanesulfonate) via a similar precipitation reaction supports the viability of this approach.

Methodology:

  • Preparation of Reactant Solutions:

    • Prepare a 1 M aqueous solution of aluminum sulfate, Al₂(SO₄)₃.

    • Prepare a 3 M aqueous solution of barium bromate, Ba(BrO₃)₂.

  • Reaction:

    • Slowly add the aluminum sulfate solution to the barium bromate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

    • The reaction stoichiometry is: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2Al(BrO₃)₃(aq) + 3BaSO₄(s)

  • Separation and Crystallization:

    • After the reaction is complete, filter the mixture to remove the barium sulfate precipitate.

    • The filtrate, an aqueous solution of aluminum bromate, is collected.

    • Slowly evaporate the solvent from the filtrate at room temperature to induce crystallization of this compound.

Synthesis_Workflow_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Crystallization Al2(SO4)3_sol 1 M Al₂(SO₄)₃ Solution Mixing Mix Solutions Al2(SO4)3_sol->Mixing Ba(BrO3)2_sol 3 M Ba(BrO₃)₂ Solution Ba(BrO3)2_sol->Mixing Filtration Filter Precipitate Mixing->Filtration Forms BaSO₄ precipitate Evaporation Slow Evaporation Filtration->Evaporation Collect filtrate Crystals Al(H₂O)₆₃ Crystals Evaporation->Crystals Synthesis_Workflow_2 cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_crystallization Crystallization HBrO3_prep Prepare HBrO₃ Solution Neutralization Neutralize Al(OH)₃ with HBrO₃ HBrO3_prep->Neutralization AlOH3_prep Prepare Al(OH)₃ AlOH3_prep->Neutralization Evaporation Slow Evaporation Neutralization->Evaporation Forms Al(BrO₃)₃ solution Crystals [Al(H₂O)₆](BrO₃)₃ Crystals Evaporation->Crystals Synthesis_Workflow_3 cluster_precursors Precursor Preparation cluster_reaction Reaction (Caution!) cluster_crystallization Crystallization HBrO3_prep Prepare HBrO₃ Solution Direct_Reaction React Al with HBrO₃ HBrO3_prep->Direct_Reaction Al_metal Aluminum Metal (powder/foil) Al_metal->Direct_Reaction Filtration Filter Solution Direct_Reaction->Filtration Forms Al(BrO₃)₃ solution Evaporation Slow Evaporation Filtration->Evaporation Crystals [Al(H₂O)₆](BrO₃)₃ Crystals Evaporation->Crystals

References

An In-depth Technical Guide to Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of hexaaquaaluminum(III) bromate. It includes a summary of crystallographic data, a detailed experimental protocol for its synthesis based on literature, and a visualization of its dissociation in aqueous solution.

Chemical Formula

The chemical formula for this compound is --INVALID-LINK--₃ .[1] This formula indicates a central aluminum ion (Al³⁺) coordinated by six water (H₂O) molecules, forming the complex cation [Al(H₂O)₆]³⁺. This cation is ionically bonded to three bromate (BrO₃⁻) anions. A hydrated form, this compound trihydrate, with the formula --INVALID-LINK--₃·3H₂O , has also been characterized.[2][3]

Chemical Structure

The structure of this compound is defined by the arrangement of its constituent ions: the hexaaquaaluminum(III) cation and the bromate anion.

  • Hexaaquaaluminum(III) Cation ([Al(H₂O)₆]³⁺): The aluminum(III) ion is centrally located and is coordinated by six water molecules. The oxygen atoms of the water molecules act as ligands, forming coordinate covalent bonds with the aluminum ion. These six water molecules are arranged in a slightly distorted octahedral geometry around the central aluminum ion.[2][4][5] The aluminum ion utilizes its vacant 3s, 3p, and 3d orbitals to form six sp³d² hybrid orbitals, which allows it to accept lone pairs from the six water molecules.[6]

  • Bromate Anion (BrO₃⁻): The bromate ion consists of a central bromine atom bonded to three oxygen atoms. It has a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the bromine atom.[7][8][9]

  • Crystal Structure: The solid-state structure of this compound trihydrate has been determined using single-crystal X-ray diffraction.[2][3] The crystal is composed of the [Al(H₂O)₆]³⁺ octahedra, BrO₃⁻ anions, and additional water molecules (water of hydration) held together by a network of ionic bonds and hydrogen bonds.

Physicochemical Data

The quantitative data for this compound trihydrate are summarized in the table below. This data is derived from X-ray crystallographic studies.

PropertyValueReference
Molecular Formula --INVALID-LINK--₃·3H₂O[2][3]
Molar Mass 572.84 g/mol [2]
Crystal System Triclinic[2][3]
Space Group P1[2]
Unit Cell Dimensions a = 9.536 Åb = 11.095 Åc = 9.291 Åα = 106.58°β = 100.42°γ = 113.01°[2][3]
Unit Cell Volume (V) 818.1 ų[2]
Density (Calculated) 2.33 g/cm³[2]
Average Al-O Bond Length 1.872 Å (Uncorrected)1.880 Å (Corrected for rigid-body motion)[2][3]
Average Br-O Bond Length 1.643 - 1.652 Å[2][3]
Average O-Br-O Bond Angle 103.6° - 104.4°[2][3]

Experimental Protocols

Synthesis of this compound Solution

The synthesis of an aqueous solution of aluminum bromate can be achieved through a metathetical (double displacement) reaction. This protocol is based on the method described in the crystallographic study of its trihydrate form.[3]

Objective: To prepare a dilute aqueous solution of aluminum(III) bromate for crystallization or further use.

Materials:

  • Aluminum sulfate, Al₂(SO₄)₃

  • Barium bromate, Ba(BrO₃)₂

  • Deionized water

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Prepare separate aqueous solutions of aluminum sulfate and barium bromate.

  • Combine the solutions in stoichiometric amounts. The balanced chemical equation for the reaction is: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2Al(BrO₃)₃(aq) + 3BaSO₄(s)

  • Upon mixing, a white precipitate of barium sulfate (BaSO₄) will form due to its low solubility in water.

  • Stir the reaction mixture to ensure complete reaction.

  • Remove the barium sulfate precipitate by filtration. The resulting filtrate is a dilute solution of aluminum(III) bromate, which exists as this compound in the aqueous phase.

  • Slow evaporation of this solution at room temperature can yield crystals of this compound trihydrate.[3]

Structural Analysis by X-Ray Crystallography

The definitive structure of the compound in its crystalline form was elucidated by single-crystal X-ray diffraction.

Objective: To determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice.

Methodology:

  • A suitable single crystal of this compound trihydrate is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

  • The diffraction pattern produced by the crystal is recorded as a series of reflections at different angles.

  • The intensity and position of these reflections are used to calculate the electron density map of the unit cell.

  • From the electron density map, the positions of the individual atoms (Al, Br, O, and H) are determined.

  • The structural model is then refined using least-squares methods to obtain precise bond lengths, bond angles, and other crystallographic parameters.[2][3]

Visualization of Aqueous Dissociation

When dissolved in water, this compound, an ionic salt, dissociates into its constituent ions. The hexaaquaaluminum(III) complex cation remains intact in solution. The following diagram illustrates this dissociation process.

Dissociation Solid Al(H₂O)₆₃ (s) Cation [Al(H₂O)₆]³⁺ (aq) Hexaaquaaluminum(III) ion Solid->Cation Dissolves Anion 3 BrO₃⁻ (aq) Bromate ion Solid->Anion Dissociates Water + H₂O (l)

Caption: Dissociation of solid this compound in water.

References

physical and chemical properties of hexaaquaaluminum(III) bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of hexaaquaaluminum(III) bromate, with a primary focus on its well-characterized trihydrate form, --INVALID-LINK--₃·3H₂O. The document details the compound's structural characteristics, spectroscopic data, and known chemical behaviors. Experimental methodologies for characterization are discussed, and key data are summarized in tabular format for ease of reference. Visualizations of the crystal structure environment and a proposed synthesis workflow are provided to aid in understanding.

Chemical Identity and Structure

This compound is an inorganic salt consisting of a central aluminum ion coordinated by six water molecules, forming a hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺. The charge is balanced by three bromate anions (BrO₃⁻). The most extensively studied form of this compound is the trihydrate, with the chemical formula --INVALID-LINK--₃·3H₂O .

The crystal structure of this compound trihydrate has been determined by X-ray diffraction.[1] It crystallizes in the triclinic space group P1.[1] The aluminum ion is octahedrally coordinated by six water molecules.[1] The structure is further stabilized by a complex network of hydrogen bonds between the coordinated water molecules, the three water molecules of hydration, and the oxygen atoms of the bromate anions.

Physical Properties

Table 1: Physical and Crystallographic Properties of --INVALID-LINK--₃·3H₂O

PropertyValue
Molecular Formula AlBr₃H₁₈O₁₈
Molecular Weight 572.84 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Density (calculated) 2.33 g/cm³[1]
Solubility in Water Not available (expected to be soluble)
Crystal System Triclinic[1]
Space Group P1[1]

Chemical Properties

Acidity and Hydrolysis

The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is a weak Brønsted-Lowry acid in aqueous solution. The high charge density of the Al³⁺ ion polarizes the O-H bonds of the coordinated water molecules, facilitating the release of a proton (hydrolysis). This acidic nature results in aqueous solutions of hexaaquaaluminum(III) salts having a low pH.

The hydrolysis equilibrium can be represented as:

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

Reactions with Bases

Upon addition of a base, such as sodium hydroxide, the hexaaquaaluminum(III) ion undergoes deprotonation, leading to the formation of a gelatinous white precipitate of aluminum hydroxide, [Al(H₂O)₃(OH)₃].

[Al(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → --INVALID-LINK-- + 3H₂O(l)

Aluminum hydroxide is amphoteric and will redissolve in excess strong base to form the tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻.

--INVALID-LINK-- + OH⁻(aq) → [Al(OH)₄]⁻(aq) + 3H₂O(l)

Thermal Decomposition

Specific thermal decomposition data for this compound is not extensively reported. However, hydrated metal salts typically lose water of hydration upon heating. Bromates, in general, are strong oxidizing agents and can decompose upon heating to release oxygen. A combination of finely divided aluminum with metal bromates can be explosive upon heating, percussion, or friction.

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of the hexaaquaaluminum(III) ion have been studied. The key vibrational modes are attributed to the AlO₆ octahedron.

Table 2: Vibrational Frequencies of the [Al(H₂O)₆]³⁺ Ion

Vibrational ModeFrequency (cm⁻¹)Technique
ν₁(a₁g)525Raman[2][3]
ν₂(e₉)438Raman[2][3]
ν₅(f₂g)332Raman[2][3]
ν₃(f₁ᵤ)598Infrared[2][3]

These frequencies are characteristic of the hydrated aluminum ion and are expected to be present in the spectra of this compound.

Experimental Protocols

Proposed Synthesis of this compound Trihydrate

A likely method for the synthesis of this compound trihydrate is through a precipitation reaction, analogous to the synthesis of similar hydrated metal salts.

Materials:

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Barium bromate monohydrate (Ba(BrO₃)₂·H₂O)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of aluminum sulfate and barium bromate.

  • Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring.

  • A white precipitate of barium sulfate (BaSO₄) will form.

  • Stir the reaction mixture for a sufficient time to ensure complete precipitation.

  • Filter the mixture to remove the barium sulfate precipitate.

  • Collect the filtrate, which contains the aqueous solution of this compound.

  • Slowly evaporate the solvent from the filtrate at room temperature to induce crystallization of this compound trihydrate.

  • Collect the crystals by filtration and dry them appropriately.

G Proposed Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_separation Separation and Crystallization Al_Sulfate Dissolve Al₂(SO₄)₃·18H₂O in H₂O Mix Mix Solutions Al_Sulfate->Mix Ba_Bromate Dissolve Ba(BrO₃)₂·H₂O in H₂O Ba_Bromate->Mix Precipitate Formation of BaSO₄ Precipitate Mix->Precipitate Filter Filter to Remove BaSO₄ Precipitate->Filter Filtrate Collect Filtrate (Al(H₂O)₆₃ solution) Filter->Filtrate Evaporate Slow Evaporation Filtrate->Evaporate Crystals Crystallization of Al(H₂O)₆₃·3H₂O Evaporate->Crystals G Coordination Environment in [Al(H₂O)₆](BrO₃)₃·3H₂O cluster_cation Hexaaquaaluminum(III) Cation cluster_anions Bromate Anions & Hydration Al Al³⁺ H2O1 H₂O Al->H2O1 Coordination Bond H2O2 H₂O Al->H2O2 Coordination Bond H2O3 H₂O Al->H2O3 Coordination Bond H2O4 H₂O Al->H2O4 Coordination Bond H2O5 H₂O Al->H2O5 Coordination Bond H2O6 H₂O Al->H2O6 Coordination Bond BrO3_1 BrO₃⁻ H2O1->BrO3_1 H-Bond BrO3_2 BrO₃⁻ H2O2->BrO3_2 H-Bond BrO3_3 BrO₃⁻ H2O3->BrO3_3 H-Bond H2O_hyd 3H₂O (hydration) H2O4->H2O_hyd H-Bond H2O_hyd->BrO3_1 H-Bond

References

An In-depth Technical Guide on Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 11126-81-1

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Hexaaquaaluminum(III) bromate is an inorganic compound with the chemical formula --INVALID-LINK--₃. It exists as a hydrated solid, most commonly as the trihydrate, --INVALID-LINK--₃·3H₂O. This guide provides a comprehensive overview of its chemical and physical properties, toxicological profile based on its constituent ions, and general experimental considerations. Due to the limited availability of specific research on this compound, this guide extrapolates information from studies on related aluminum compounds and bromate salts.

Chemical and Physical Properties

The primary form of this compound for which detailed structural information is available is the trihydrate. The CAS number 11126-81-1 may refer to both the anhydrous and hydrated forms.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula --INVALID-LINK--₃·3H₂O[1]
Molecular Weight 572.84 g/mol [1]
Appearance Crystalline solid[1]
Crystal System Triclinic[1]
Space Group P1[1]
Density (calculated) 2.33 g/cm³[1]
Crystallographic Data for Al(H₂O)₆₃·3H₂O

The crystal structure of this compound trihydrate reveals a central aluminum ion coordinated by six water molecules, forming a slightly distorted octahedral geometry.[1] This complex cation is associated with three bromate anions and three additional water molecules of crystallization.

ParameterValueReference(s)
a 9.536(2) Å[1]
b 11.095(4) Å[1]
c 9.291(2) Å[1]
α 106.58(2)°[1]
β 100.42(2)°[1]
γ 113.01(2)°[1]
Volume 818.1(4) ų[1]
Z 2[1]
Average Al-O distance 1.872(11) Å[1]

Experimental Protocols

General Synthesis of Hydrated Aluminum Salts

Principle: The synthesis of hydrated aluminum salts typically involves the reaction of an aluminum source (e.g., aluminum metal, aluminum hydroxide, or an aluminum salt) with the corresponding acid, followed by crystallization from an aqueous solution.

General Procedure:

  • Reaction: React a stoichiometric amount of a suitable aluminum precursor (e.g., aluminum hydroxide) with a solution of bromic acid. Alternatively, a salt metathesis reaction between a soluble aluminum salt (e.g., aluminum sulfate) and a soluble bromate salt (e.g., barium bromate) could be employed, which would precipitate the insoluble sulfate and leave the desired aluminum bromate in solution.

  • Filtration: If a precipitate is formed (as in the metathesis reaction), filter the solution to remove the insoluble byproduct.

  • Crystallization: Slowly evaporate the solvent (water) from the resulting solution at a controlled temperature to induce crystallization. The formation of well-defined crystals can be promoted by using seed crystals.

  • Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold deionized water or a suitable solvent in which the salt is sparingly soluble. Dry the crystals under vacuum or in a desiccator.

It is important to note that bromic acid is a strong oxidizing agent and should be handled with appropriate safety precautions.

Toxicological Profile (Based on Constituent Ions)

There is a lack of specific toxicological data for this compound. Therefore, the toxicological profile is discussed in terms of the known effects of its constituent ions: the hexaaquaaluminum(III) cation and the bromate anion.

Hexaaquaaluminum(III) Ion: Neurotoxicity

Aluminum is a known neurotoxicant.[2] Chronic exposure to aluminum has been linked to neurodegenerative diseases.[2] The proposed mechanisms of aluminum neurotoxicity are multifaceted and involve:

  • Oxidative Stress: Aluminum can promote the generation of reactive oxygen species (ROS), leading to cellular damage.

  • Inflammation: Aluminum exposure can trigger inflammatory responses in the brain.

  • Protein Aggregation: Aluminum may contribute to the misfolding and aggregation of proteins, a hallmark of several neurodegenerative disorders.

Aluminum_Neurotoxicity Aluminum Exposure Aluminum Exposure Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Aluminum Exposure->Increased Reactive Oxygen Species (ROS) Neuroinflammation Neuroinflammation Aluminum Exposure->Neuroinflammation Protein Misfolding & Aggregation Protein Misfolding & Aggregation Aluminum Exposure->Protein Misfolding & Aggregation Neuronal Dysfunction & Cell Death Neuronal Dysfunction & Cell Death Increased Reactive Oxygen Species (ROS)->Neuronal Dysfunction & Cell Death Neuroinflammation->Neuronal Dysfunction & Cell Death Protein Misfolding & Aggregation->Neuronal Dysfunction & Cell Death

Caption: Proposed mechanisms of aluminum-induced neurotoxicity.

Bromate Ion: Nephrotoxicity and Ototoxicity

The bromate ion (BrO₃⁻) is recognized as a potent nephrotoxin (toxic to the kidneys) and has been shown to be ototoxic (damaging to the inner ear).[3][4] Its toxicity is primarily mediated through the induction of oxidative stress.

  • Nephrotoxicity: Bromate exposure can lead to acute kidney injury. The mechanism involves the generation of reactive oxygen species within the renal cells, leading to lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[3]

  • Ototoxicity: Bromate can cause irreversible hearing loss.

Bromate_Toxicity Bromate Exposure Bromate Exposure Generation of Reactive Oxygen Species (ROS) in Kidney Generation of Reactive Oxygen Species (ROS) in Kidney Bromate Exposure->Generation of Reactive Oxygen Species (ROS) in Kidney Lipid Peroxidation Lipid Peroxidation Generation of Reactive Oxygen Species (ROS) in Kidney->Lipid Peroxidation DNA Damage DNA Damage Generation of Reactive Oxygen Species (ROS) in Kidney->DNA Damage Apoptosis Apoptosis Lipid Peroxidation->Apoptosis DNA Damage->Apoptosis Renal Cell Injury Renal Cell Injury Apoptosis->Renal Cell Injury

Caption: Mechanism of bromate-induced nephrotoxicity via oxidative stress.

Safety and Handling

Given the toxic properties of its constituent ions, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from combustible materials, as bromates are oxidizing agents.

Applications and Relevance in Drug Development

Currently, there are no established applications of this compound in drug development or as a therapeutic agent. The toxicological properties of both aluminum and bromate ions would likely preclude its direct use in pharmaceuticals. However, understanding the properties and toxicity of such compounds is crucial for toxicological research and for assessing the safety of related substances that may be encountered in environmental or industrial settings.

Conclusion

This compound is a well-characterized compound from a crystallographic perspective. However, there is a significant lack of data regarding its specific biological activities and experimental applications. Its toxicological profile can be inferred from the known neurotoxicity of aluminum and the nephrotoxicity and ototoxicity of bromate. Researchers and professionals in drug development should be aware of these potential hazards when handling this or similar compounds. Further research is needed to fully elucidate the specific properties and potential applications or risks associated with this compound.

References

IUPAC name for Al(H2O)6(BrO3)3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hexaaquaaluminum(III) Bromate

Publication ID: GT-ALBR-202511 Version: 1.0 For Internal Distribution

Abstract

This technical guide provides a comprehensive overview of the coordination compound this compound, identified by the chemical formula --INVALID-LINK--₃. The document details its chemical structure, nomenclature, and known physicochemical properties based on available crystallographic data. A proposed experimental protocol for its synthesis and subsequent characterization is presented, derived from methodologies used for analogous compounds. Potential applications, particularly in the field of electrochemistry, are discussed. This guide is intended for researchers and professionals in chemistry and materials science, compiling the current knowledge on this specific inorganic salt and identifying areas for future research.

IUPAC Nomenclature and Chemical Identity

The compound with the chemical formula Al(H₂O)₆(BrO₃)₃ is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

  • Cation: The complex cation is [Al(H₂O)₆]³⁺. The ligands are six water molecules, termed "aqua". The prefix "hexa-" indicates six ligands. The central metal is aluminum. Since water is a neutral ligand, the oxidation state of aluminum is +3 to balance the three +1 charges from the bromate anions, which is denoted by "(III)". Therefore, the cation's name is hexaaquaaluminum(III) .

  • Anion: The anion is BrO₃⁻, which is named bromate .

Combining the cation and anion names, the full IUPAC name is This compound [1]. Other synonyms include aluminum bromate and aluminum tribromate[1][2].

Physicochemical Properties and Structural Analysis

The most detailed structural information available is for the trihydrate form of the compound, this compound trihydrate, --INVALID-LINK--₃·3H₂O[3]. The analysis was conducted via single-crystal X-ray diffraction.

The central aluminum ion is octahedrally coordinated by six water molecules[3]. The [Al(H₂O)₆]³⁺ cation is a well-characterized species in aqueous solutions of Al³⁺ salts, known to have an acidic pH due to the polarization of the O-H bonds in the coordinated water ligands, facilitating proton donation to the surrounding solvent[4].

Crystal Structure Data

The crystallographic data for --INVALID-LINK--₃·3H₂O provides precise measurements of its solid-state structure[3].

Parameter Value
Empirical FormulaH₂₄AlBr₃O₁₈
Formula Weight (Mᵣ)572.84
Crystal SystemTriclinic
Space GroupP1
a (Å)9.536 (2)
b (Å)11.095 (4)
c (Å)9.291 (2)
α (°)106.58 (2)
β (°)100.42 (2)
γ (°)113.01 (2)
Volume (V) (ų)818.1 (4)
Z2
Calculated Density (Dₓ)2.33 g cm⁻³
Temperature296 K
Key Bond Lengths and Angles

The structure consists of a slightly distorted octahedron formed by the six water molecules around the aluminum ion. There are three crystallographically inequivalent bromate groups[3].

Bond/Angle Average Value
Al—O Distance (Å)1.872 (11)
Br(1)—O Distance (Å)1.652 (25)
O—Br(1)—O Angle (°)104.1 (17)
Br(2)—O Distance (Å)1.650 (9)
O—Br(2)—O Angle (°)104.4 (18)
Br(3)—O Distance (Å)1.643 (9)
O—Br(3)—O Angle (°)103.6 (14)

Data sourced from the crystallographic study of the trihydrate form[3].

Molecular Structure Visualization

The diagram below illustrates the octahedral coordination geometry of the hexaaquaaluminum(III) cation.

G Al->O1 Al->O2 Al->O3 Al->O4 Al->O5 Al->O6 Al Al³⁺ O1 H₂O O2 H₂O O3 H₂O O4 H₂O O5 H₂O O6 H₂O G cluster_synthesis Synthesis cluster_characterization Characterization start Prepare Aqueous Reactant Solutions react Mix & Precipitate Byproduct start->react filter1 Filter to Remove Byproduct (BaSO₄) react->filter1 crystallize Evaporate & Crystallize Product filter1->crystallize isolate Isolate & Dry Crystals crystallize->isolate xrd Single-Crystal XRD (Structure, Phase Purity) isolate->xrd Confirm ftir FTIR/Raman (Functional Groups) isolate->ftir Verify tga TGA/DSC (Thermal Stability) isolate->tga Analyze icp ICP-AES/MS (Elemental Composition) isolate->icp Quantify

References

Technical Guide: Molecular Weight of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of hexaaquaaluminum(III) bromate. The calculation is based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is an inorganic compound. The name indicates a central aluminum ion with an oxidation state of +3. This ion is coordinated by six water molecules, forming the complex cation [Al(H₂O)₆]³⁺. The counter-ion is the bromate anion, BrO₃⁻. To achieve a neutral compound, three bromate anions are required to balance the +3 charge of the complex cation.

Therefore, the chemical formula for this compound is --INVALID-LINK--₃ .[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the chemical formula. The calculation involves the atomic weights of Aluminum (Al), Hydrogen (H), Oxygen (O), and Bromine (Br).

The formula can be broken down into its constituent atoms:

  • 1 Aluminum (Al) atom

  • 12 Hydrogen (H) atoms (from 6 H₂O molecules)

  • 15 Oxygen (O) atoms (6 from H₂O and 9 from 3 BrO₃⁻ ions)

  • 3 Bromine (Br) atoms

The standard atomic weights for these elements are provided in the table below.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

ElementSymbolQuantity in FormulaStandard Atomic Weight ( g/mol )Total Weight Contribution ( g/mol )
AluminumAl126.98153826.981538
HydrogenH121.00812.096
OxygenO1515.999239.985
BromineBr379.904239.712
Total 518.774538

Note: The standard atomic weights are based on IUPAC recommendations.[3][4][5][6][7][8][9][10][11][12][13][14] For elements with natural isotopic variation, a conventional value is used.[10]

The calculated molecular weight of this compound is approximately 518.77 g/mol . Some sources may report slightly different values due to rounding of atomic weights, such as 410.69 g/mol , which appears to be for the anhydrous form, Al(BrO₃)₃.[15][16] Another structural study on a trihydrate form of the compound, --INVALID-LINK--₃·3H₂O, reports a molecular weight of 572.84 g/mol .[17]

Logical Relationship for Molecular Weight Calculation

The process for determining the molecular weight is a straightforward logical progression. This can be visualized as a workflow.

MolecularWeightCalculation A Identify Compound: This compound B Determine Chemical Formula: Al(H₂O)₆₃ A->B C Identify Constituent Elements: Al, H, O, Br B->C E Count Atoms of Each Element B->E D Find Standard Atomic Weights C->D F Calculate Total Weight for Each Element D->F E->F G Sum Weights to Find Molecular Weight F->G

Caption: Workflow for Molecular Weight Calculation.

Disclaimer: The information provided in this document is for technical and scientific reference. The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental calculation of a compound's molecular weight. The provided data is based on established chemical principles and publicly available atomic weight information.

References

The Crystal Structure of Hexaaquaaluminum Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is a fundamental species in aqueous aluminum chemistry and forms the core of numerous crystalline compounds. Its structure and the influence of counter-ions on the crystal lattice are of significant interest to researchers in materials science, geochemistry, and drug development. This guide provides a detailed overview of the crystal structure of hexaaquaaluminum compounds, summarizing key crystallographic data, outlining the experimental protocols for their determination, and illustrating the foundational molecular geometry and analytical workflows.

The Hexaaquaaluminum(III) Cation: Core Geometry

The aluminum(III) ion (Al³⁺) typically exhibits a coordination number of six in aqueous environments, bonding with six water molecules to form the stable hexaaquaaluminum(III) complex ion, [Al(H₂O)₆]³⁺.[1][2][3] The six water molecules act as ligands, donating a lone pair of electrons from the oxygen atom to the vacant orbitals of the central aluminum ion.[3] This coordination results in a well-defined and slightly distorted octahedral geometry.[4] The average Al-O bond distance within this octahedron is consistently reported to be approximately 1.87 to 1.88 Å.[4] The overall crystal structure is then formed by the arrangement of these cations with their corresponding counter-anions and, often, additional water molecules of crystallization, all interconnected by an extensive network of hydrogen bonds.[4][5][6]

G cluster_cation [Al(H₂O)₆]³⁺ Octahedral Geometry Al Al³⁺ H2O_1 H₂O Al->H2O_1 Al-O bond H2O_2 H₂O Al->H2O_2 Al-O bond H2O_3 H₂O Al->H2O_3 Al-O bond H2O_4 H₂O Al->H2O_4 Al-O bond H2O_5 H₂O Al->H2O_5 Al-O bond H2O_6 H₂O Al->H2O_6 Al-O bond G synthesis Synthesis & Crystallization (e.g., Slow Evaporation, Precipitation) selection Single Crystal Selection synthesis->selection diffraction Data Collection (X-ray or Neutron Diffraction) selection->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods, Patterson) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation

References

In-Depth Technical Guide on the Thermal Decomposition of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermal decomposition of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. In the absence of direct, extensive experimental literature on this specific compound, this document synthesizes information from analogous hydrated aluminum salts and metal bromates to present a predictive analysis of its thermal behavior. The content herein is intended to serve as a foundational resource, offering detailed experimental methodologies and predicted data to guide further research and application.

Introduction

This compound is an inorganic coordination compound featuring a central aluminum ion coordinated to six water molecules, with three bromate ions as counter-anions. The thermal properties of such materials are of significant scientific interest, particularly due to the combination of a hydrated cation and a strongly oxidizing anion. The decomposition process is expected to involve an initial dehydration phase followed by the decomposition of the bromate anion, a process that can be highly energetic. A thorough understanding of the thermal stability, decomposition pathway, and reaction products is critical for the safe handling, storage, and potential application of this and related compounds.

This guide details the anticipated thermal decomposition pathway, provides robust, generalized experimental protocols for its investigation via thermogravimetric analysis (TGA), and presents the expected quantitative outcomes in a clear, tabular format for ease of comparison and interpretation.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial phase involves the loss of coordinated water molecules (dehydration), followed by the decomposition of the resulting anhydrous aluminum bromate.

Dehydration

The first stage of the thermal decomposition is the endothermic removal of the six water molecules coordinated to the aluminum ion. Based on the thermal analysis of other hydrated metal salts, this dehydration is likely to occur in a stepwise or overlapping manner as the temperature increases.

Equation 1: Dehydration --INVALID-LINK--₃(s) → Al(BrO₃)₃(s) + 6H₂O(g)

Decomposition of Anhydrous Aluminum Bromate

Following the complete removal of water, the anhydrous aluminum bromate is expected to decompose at higher temperatures. The decomposition of metal bromates typically results in the formation of a metal oxide, elemental bromine, and oxygen gas. This stage is often exothermic.

Equation 2: Decomposition of Bromate Anion 2Al(BrO₃)₃(s) → Al₂O₃(s) + 3Br₂(g) + 9O₂(g)

The final solid residue anticipated from this decomposition is aluminum oxide (Al₂O₃).

Mandatory Visualizations

Proposed Thermal Decomposition Pathway

G cluster_dehydration Dehydration Stage cluster_decomposition Anion Decomposition Stage A Al(H₂O)₆₃ (s) B Al(BrO₃)₃ (s) + 6H₂O (g) A->B Heat (Endothermic) C Al₂O₃ (s) + 3Br₂ (g) + 9O₂ (g) B->C Further Heat (Exothermic)

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis and Interpretation P1 Synthesis and Purification of Al(H₂O)₆₃ P2 Characterization (XRD, FT-IR) P1->P2 T1 Sample Loading (5-10 mg) in Alumina Crucible P2->T1 T2 Heating Program: RT to 800°C at 10°C/min (Inert Atmosphere, N₂) T1->T2 T3 Data Acquisition: Mass vs. Temperature T2->T3 A1 Identify Decomposition Stages and Temperature Ranges T3->A1 A2 Calculate Percentage Mass Loss for Each Stage A1->A2 A3 Correlate with Theoretical Mass Loss A2->A3 A4 Propose Detailed Decomposition Mechanism A3->A4

Caption: A typical experimental workflow for the thermal analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting the thermal analysis of this compound. These protocols are based on standard methods for inorganic coordination compounds.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass changes of the sample as a function of temperature and thereby determine the decomposition stages and their corresponding temperature ranges.

Apparatus:

  • A calibrated thermogravimetric analyzer

  • High-purity alumina crucibles

  • A microbalance with a precision of at least 0.01 mg

  • Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground this compound into an alumina crucible.

  • Atmosphere Control: Place the crucible in the TGA furnace and purge with dry nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to heating to establish an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures for each mass loss event. Calculate the percentage mass loss for each step. The derivative of the TGA curve (DTG) should be used to precisely identify the temperatures of maximum decomposition rates.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the thermal decomposition of this compound, based on stoichiometric calculations from the proposed decomposition pathway.

Decomposition StagePredicted Temperature Range (°C)Theoretical Mass Loss (%)Description
Dehydration 80 - 25022.09Loss of six coordinated water molecules. This may occur in one or more overlapping steps.
Anion Decomposition 250 - 50061.26Decomposition of anhydrous aluminum bromate to aluminum oxide, bromine, and oxygen.
Total Mass Loss 83.35
Final Residue > 50016.65The final solid product is aluminum oxide (Al₂O₃).

Note: The temperature ranges provided are estimates based on analogous compounds and should be determined experimentally. The theoretical mass loss percentages are calculated based on the molar mass of --INVALID-LINK--₃.

Conclusion

This technical guide has outlined the predicted thermal decomposition pathway of this compound, supported by generalized experimental protocols and theoretical quantitative data. The proposed two-stage decomposition, involving dehydration followed by the decomposition of the bromate anion, provides a solid framework for future experimental investigations. The provided Graphviz diagrams visually articulate the proposed chemical transformations and the experimental workflow. It is anticipated that further empirical studies will refine the details of the decomposition mechanism, including the identification of any stable intermediates and the precise temperature ranges for each decomposition step. The information presented here serves as a valuable starting point for researchers in the fields of materials science, inorganic chemistry, and drug development who are interested in the thermal properties of hydrated metal bromates.

solubility of hexaaquaaluminum(III) bromate in water

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of Hexaaquaaluminum(III) Bromate in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula --INVALID-LINK--₃, is an inorganic compound consisting of a central aluminum ion coordinated by six water molecules, with bromate ions as counter-anions.[1] Understanding the aqueous solubility of such compounds is fundamental for a wide range of applications, including materials science, chemical synthesis, and potentially in pharmaceutical contexts where aluminum-containing compounds are investigated.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name aluminum tribromate[1]
Synonyms This compound, Bromic acid aluminum salt[2]
Molecular Formula Al(BrO₃)₃[1]
Complex Formula --INVALID-LINK--₃Inferred from common aluminum aqua complexes
Molecular Weight 410.69 g/mol [1]
Appearance Solid (predicted)[2]
Solubility in Water Data not available[2][3]

Predicted Aqueous Solubility

While quantitative data is unavailable, a qualitative prediction of solubility can be made based on general solubility rules and the properties of analogous compounds:

  • Aluminum Salts: Most common aluminum salts, such as aluminum chloride, aluminum nitrate, and aluminum sulfate, are highly soluble in water.[5]

  • Bromate Salts: Many bromate salts of alkali and alkaline earth metals are soluble in water. For example, the solubility of potassium bromate (KBrO₃) is 75 g/L at 25°C.[6]

Given these trends, it is reasonable to predict that this compound is likely to be soluble in water. However, the extent of its solubility and the influence of temperature must be determined experimentally. The solubility of aluminum salts can be complex and is significantly influenced by pH and temperature, with minimum solubility typically observed around neutral pH.[5][7]

Synthesis of Hexaaquaaluminum(III) Salts

To determine the solubility of this compound, a pure sample of the compound must first be synthesized. A general method for the preparation of hexaaquaaluminum(III) salts involves the reaction of an aluminum salt with the corresponding acid or a soluble salt of the desired anion. A plausible synthesis route for this compound is the reaction of a soluble aluminum salt, such as aluminum sulfate, with a soluble bromate salt, like barium bromate. This would precipitate barium sulfate, leaving the desired this compound in the aqueous solution.

Experimental Protocol for Synthesis:

  • Reaction Setup: Prepare an aqueous solution of a known concentration of aluminum sulfate, Al₂(SO₄)₃. In a separate beaker, prepare a stoichiometric equivalent aqueous solution of barium bromate, Ba(BrO₃)₂.

  • Precipitation: Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

  • Reaction Completion: Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Filtration: Separate the barium sulfate precipitate from the solution by vacuum filtration using a Buchner funnel and appropriate filter paper. The filtrate contains the dissolved this compound.

  • Crystallization: Concentrate the filtrate by gentle heating to induce crystallization of the this compound.

  • Isolation and Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

  • Characterization: Confirm the identity and purity of the synthesized product using analytical techniques such as X-ray diffraction (XRD) or infrared (IR) spectroscopy.

Experimental Determination of Aqueous Solubility

The solubility of a salt in water as a function of temperature can be determined by preparing a saturated solution at a high temperature and then observing the temperature at which crystallization begins upon cooling.[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount (e.g., 5-10 grams) of the synthesized this compound and place it into a large test tube.

  • Initial Dissolution: Add a measured volume (e.g., 10 mL) of deionized water to the test tube.

  • Heating and Dissolving: Gently heat the test tube in a water bath while continuously stirring the contents with a wire stirrer until all the salt has dissolved completely.[9]

  • Cooling and Observation: Remove the test tube from the water bath and allow it to cool slowly while continuing to stir. Carefully monitor the solution and record the temperature at which the first crystals appear. This temperature is the saturation temperature for that specific concentration.[8]

  • Dilution and Repetition: Add a known volume (e.g., 2-5 mL) of deionized water to the test tube, and repeat steps 3 and 4. The new, more dilute solution will have a lower saturation temperature.

  • Data Collection: Repeat the process of dilution and cooling to obtain a series of saturation temperatures for different concentrations.

  • Calculation of Solubility: For each data point, calculate the solubility in grams of salt per 100 g of water using the recorded mass of salt and the total volume of water added.

The following diagram illustrates the experimental workflow for determining the solubility of an inorganic salt.

G cluster_0 Experimental Workflow for Solubility Determination A 1. Weigh a known mass of This compound B 2. Add a known volume of deionized water A->B C 3. Heat the solution in a water bath until all salt dissolves B->C D 4. Cool the solution slowly while stirring C->D E 5. Record the temperature at which crystals first appear (T_sat) D->E F 6. Calculate solubility at T_sat E->F G 7. Add a known volume of water to the test tube F->G I 9. Plot solubility vs. temperature F->I G->C Repeat Cycle H 8. Repeat steps 3-7 to obtain multiple data points

Experimental workflow for solubility determination.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate analysis and comparison.

Table 2: Experimentally Determined Solubility of this compound in Water

Mass of Salt (g)Total Volume of Water (mL)Concentration (g salt / 100 g H₂O)Saturation Temperature (°C)
e.g., 10.00e.g., 10.0e.g., 100.0Record T₁
e.g., 10.00e.g., 15.0e.g., 66.7Record T₂
e.g., 10.00e.g., 20.0e.g., 50.0Record T₃
............

This data can then be used to construct a solubility curve by plotting the solubility (g salt / 100 g H₂O) on the y-axis against the temperature (°C) on the x-axis.

Factors Influencing Solubility

The solubility of aluminum salts in water is not solely dependent on temperature but is also significantly affected by the pH of the solution. The following diagram illustrates the logical relationship between these factors and the resulting aluminum species in solution.

G cluster_1 Factors Affecting Aluminum Salt Solubility cluster_pH_ranges pH-Dependent Speciation pH pH of Solution Species Dominant Aluminum Species pH->Species Strongly Influences Temp Temperature Solubility Overall Solubility Temp->Solubility Generally Increases Species->Solubility Determines Low_pH < 5.0 [Al(H₂O)₆]³⁺ Mid_pH 5.0 - 7.0 Al(OH)₃ (precipitate) High_pH > 7.0 [Al(OH)₄]⁻

Logical relationship of factors affecting solubility.

As shown, at low pH, the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is the dominant species. As the pH increases towards neutral, hydrolysis occurs, leading to the formation of insoluble aluminum hydroxide, Al(OH)₃, which dramatically decreases the solubility.[5] At higher pH, the soluble tetrahydroxoaluminate(III) anion, [Al(OH)₄]⁻, is formed.[5] Any experimental determination of solubility should therefore be conducted at a controlled pH.

Conclusion

This technical guide has addressed the topic of the . While specific quantitative data is not currently available in the public domain, this document provides a robust framework for researchers and scientists to determine this crucial physicochemical property. By following the outlined protocols for synthesis and solubility determination, it is possible to generate reliable data that will be of significant value to the scientific community. The provided diagrams and tables offer a clear structure for planning experiments and presenting the resulting data. It is recommended that any future work on this compound includes a thorough investigation of its solubility profile across a range of temperatures and pH values.

References

In-Depth Technical Guide on the Safety and Handling of Aluminum Bromate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available data, which is limited. Extreme caution should be exercised when handling aluminum bromate, and all procedures should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

Aluminum bromate, with the chemical formula Al(BrO₃)₃, is a solid inorganic compound.[1][2] Due to the presence of the bromate ion, it is expected to be a strong oxidizing agent. Detailed toxicological and reactivity data for aluminum bromate are largely unavailable in public literature and safety data sheets.[1] Therefore, its handling requires a highly conservative approach, assuming significant hazards based on the properties of bromate compounds in general. Bromates are known to be irritating to the skin and respiratory tract and can be toxic if ingested.[3]

This guide synthesizes the available information on aluminum bromate and provides general safety and handling protocols applicable to potentially hazardous, oxidizing solid compounds.

Physicochemical and Toxicological Data

Quantitative safety and toxicological data for aluminum bromate are not well-documented. The following tables summarize the available information.[1][2]

Table 1: Physical and Chemical Properties of Aluminum Bromate

PropertyValue
Chemical Formula Al(BrO₃)₃
Molecular Weight 410.69 g/mol
Appearance Solid
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility in Water No data available

Table 2: Toxicological Data for Aluminum Bromate

MetricValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Carcinogenicity No data available

Hazard Identification and Classification

While a specific GHS classification for aluminum bromate is not consistently available, one supplier suggests the following hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H350i (May cause cancer by inhalation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects).[4] Given that it is a bromate, it should be treated as a strong oxidizer.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on general principles for handling hazardous, oxidizing solids, supplemented with the limited specific guidance available for aluminum bromate.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[1]

  • Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a full-face respirator with appropriate particulate filters.[1]

Handling and Storage
  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools.[1]

    • Prevent fire caused by electrostatic discharge.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials, particularly combustible materials.[1]

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to safe areas.[1]

    • Ensure adequate ventilation.[1]

    • Avoid breathing dust, mist, gas, or vapors.[1]

    • Wear appropriate personal protective equipment.[1]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the chemical enter drains.

    • Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention.

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visualized Workflows

The following diagrams illustrate logical workflows for the safe handling and emergency response related to aluminum bromate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Weighing Weighing in Fume Hood Ventilation->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Experiment Transfer->Reaction Decontamination Decontaminate Equipment Reaction->Decontamination Storage Store Securely Reaction->Storage WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal

Caption: Workflow for the safe handling of aluminum bromate.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer Evacuate->Notify PPE Don Spill Response PPE Notify->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up with Non-Combustible Absorbent Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Emergency response procedures for aluminum bromate incidents.

References

Methodological & Application

Hexaaquaaluminum(III) Bromate: A Novel Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, is an intriguing yet largely unexplored chemical compound in the realm of organic synthesis. A comprehensive search of the current scientific literature reveals a notable absence of direct applications for this specific reagent. However, by examining the well-established reactivity of its constituent ions—the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and the bromate anion, BrO₃⁻—we can extrapolate and propose a range of potential applications. The [Al(H₂O)₆]³⁺ ion is a known Lewis acid, capable of catalyzing a variety of organic transformations.[1][2][3][4] Concurrently, the bromate ion is a powerful oxidizing agent, with the bromine atom in a +5 oxidation state, making it suitable for various oxidative reactions.[5] This application note will therefore present a theoretical framework for the use of this compound in organic synthesis, drawing parallels with known reactions catalyzed by Lewis acids and bromate-based oxidants.

Potential Applications and Synthetic Utility

The dual functionality of this compound as both a Lewis acid and an oxidizing agent suggests its potential utility in a variety of organic reactions. These hypothetical applications are detailed below, with protocols based on established methodologies for similar transformations.

1. Lewis Acid Catalysis:

The hexaaquaaluminum(III) cation can function as a potent Lewis acid catalyst, activating substrates for nucleophilic attack.[1] This is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Friedel-Crafts Type Reactions: Aluminum salts are classic catalysts for Friedel-Crafts alkylations and acylations.[1][3] this compound could potentially catalyze the acylation of aromatic compounds, where the Lewis acidic aluminum center activates the acyl halide or anhydride.

  • Diels-Alder Reactions: Lewis acids are known to accelerate and enhance the stereoselectivity of Diels-Alder reactions.[1] The aluminum center in this compound could coordinate to the dienophile, lowering its LUMO energy and promoting cycloaddition.

  • Carbonyl and Imine Activation: The reagent could be employed to activate carbonyls and imines towards nucleophilic attack in reactions such as aldol condensations, Mannich reactions, and cyanohydrin formation.

2. Oxidative Transformations:

The bromate ion is a strong oxidizing agent and could be utilized for a range of oxidative processes in organic synthesis.[5]

  • Oxidation of Alcohols: Bromates are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. In the presence of the Lewis acidic aluminum cation, the reactivity and selectivity of this process could be enhanced.

  • Oxidative Bromination: In conjunction with a bromide source, the bromate ion can generate electrophilic bromine species in situ, which can then be used for the bromination of activated aromatic rings, alkenes, and alkynes.[6][7][8]

  • Oxidative Coupling Reactions: The oxidizing power of the bromate ion could be harnessed for oxidative coupling reactions, such as the phenolic coupling to form biphenols or other complex natural product scaffolds.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and based on established procedures for related reagents. Researchers should exercise caution and perform small-scale test reactions to optimize conditions.

Protocol 1: Lewis Acid Catalyzed Acylation of Anisole

  • To a stirred solution of anisole (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Cool the reaction mixture to 0 °C.

  • Slowly add acetyl chloride (1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired p-methoxyacetophenone.

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Add this compound (0.5 mmol) to the solution and stir at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of sodium sulfite (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude benzaldehyde by column chromatography or distillation.

Quantitative Data from Analogous Systems

As there is no experimental data for this compound, the following table summarizes representative yields for similar transformations using other Lewis acids and bromate sources.

Reaction TypeLewis Acid/OxidantSubstrateProductYield (%)Reference
Friedel-Crafts AcylationAlCl₃Anisolep-Methoxyacetophenone95[Generic Textbook]
Diels-Alder ReactionEt₂AlClCyclopentadiene + Methyl AcrylateBicyclic Adduct92[Generic Textbook]
Oxidation of AlcoholNaBrO₃/H₂SO₄Benzyl AlcoholBenzaldehyde85-90[Literature Precedent]
Oxidative BrominationNaBrO₃/NaBrPhenol2,4,6-Tribromophenol>90[Literature Precedent]

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanisms and workflows for the applications of this compound.

Friedel_Crafts_Acylation cluster_activation Activation cluster_substitution Electrophilic Aromatic Substitution Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion Coordination & Cleavage Lewis Acid [Al(H₂O)₆]³⁺ Lewis Acid->Acyl Halide Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Aromatic Ring Aromatic Ring Aromatic Ring->Sigma Complex Nucleophilic Attack Product Product Sigma Complex->Product Deprotonation

Caption: Proposed mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.

Alcohol_Oxidation Alcohol Alcohol Intermediate Bromate Ester Alcohol->Intermediate Bromate BrO₃⁻ Bromate->Intermediate Carbonyl Aldehyde/Ketone Intermediate->Carbonyl Elimination Reduced Bromine Br⁻ Intermediate->Reduced Bromine

Caption: Simplified pathway for the oxidation of an alcohol by the bromate ion.

Experimental_Workflow Start Start ReactionSetup Combine Substrate, Solvent, and Catalyst Start->ReactionSetup ReagentAddition Add Second Reagent (e.g., Acyl Halide) ReactionSetup->ReagentAddition ReactionMonitoring Monitor by TLC/GC-MS ReagentAddition->ReactionMonitoring Workup Quench and Extract ReactionMonitoring->Workup Purification Column Chromatography/Distillation Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a synthetic transformation.

Conclusion and Future Outlook

While there is currently no direct evidence for the application of this compound in organic synthesis, its constituent ions suggest a promising future as a dual-function reagent. The combination of Lewis acidity and oxidizing power in a single compound could offer unique advantages in terms of reaction efficiency and selectivity. Further research is warranted to synthesize and characterize this compound, followed by a systematic investigation of its reactivity in the proposed transformations and beyond. Such studies could unveil novel synthetic methodologies and expand the toolkit available to organic chemists.

References

Application Notes and Protocols for Hexaaquaaluminum(III) Bromate as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known chemical properties of hexaaquaaluminum(III) bromate and the general reactivity of bromate-based oxidants. As of the latest literature survey, specific applications of this compound as an oxidizing agent in organic synthesis are not well-documented. Researchers should exercise caution and perform small-scale pilot reactions to validate these theoretical protocols.

Introduction

This compound, --INVALID-LINK--₃, is a crystalline solid that combines the properties of a Lewis acidic metal center with the oxidizing capabilities of the bromate anion. The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is known to be a mild Lewis acid, capable of activating substrates towards nucleophilic attack or, in this context, potentially modulating the redox potential of the bromate ion. The bromate ion (BrO₃⁻) is a strong oxidizing agent, particularly in acidic conditions, where it can be reduced to bromide (Br⁻).

This combination suggests that this compound could serve as a versatile oxidizing agent for a range of functional groups in organic synthesis. The presence of the hydrated aluminum core may offer unique selectivity and reactivity compared to simple alkali metal bromates. These notes provide a theoretical framework for its application in the oxidation of alcohols, aldehydes, and sulfides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula --INVALID-LINK--₃[1][2]
Molecular Weight 524.78 g/mol [1]
Appearance White crystalline solid (predicted)General knowledge
Solubility Expected to be soluble in water and polar protic solvents.General knowledge
Oxidizing Species Bromate ion (BrO₃⁻)[3]
Lewis Acidity Provided by the [Al(H₂O)₆]³⁺ cation[4]

Proposed Applications and Mechanisms

This compound is anticipated to be effective in the oxidation of various organic functional groups. The general principle involves the transfer of oxygen atoms from the bromate ion to the substrate, with the aluminum center potentially acting as a Lewis acid catalyst to activate the substrate.

Oxidation of Alcohols to Carbonyl Compounds

Primary and secondary alcohols are expected to be oxidized to aldehydes and ketones, respectively. The reaction likely proceeds via the formation of a bromate ester intermediate, which then decomposes to the carbonyl compound. The Lewis acidic aluminum center may coordinate to the alcohol oxygen, facilitating the initial attack on the bromate ion.

OxidationOfAlcohols

Oxidation of Aldehydes to Carboxylic Acids

Aldehydes can be further oxidized to carboxylic acids. This transformation is common for strong oxidizing agents like bromates. The reaction likely involves the hydration of the aldehyde to a geminal diol, which is then oxidized in a manner similar to alcohols.

OxidationOfAldehydes

Oxidation of Sulfides to Sulfoxides and Sulfones

Sulfides are expected to be readily oxidized by this compound. The reaction should proceed in a stepwise manner, first to the sulfoxide and then, with excess oxidant, to the sulfone. The control of stoichiometry and reaction conditions will be crucial for selective oxidation to the sulfoxide.

OxidationOfSulfides

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for investigation. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Experimental Workflow

ExperimentalWorkflow

Protocol for the Oxidation of a Secondary Alcohol to a Ketone

Objective: To synthesize a ketone from a secondary alcohol.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • This compound

  • Acetonitrile (solvent)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • To a solution of the secondary alcohol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (0.4 mmol, 1.2 mmol of BrO₃⁻).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution until the yellow color of any bromine formed disappears.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ketone.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Oxidation of an Aldehyde to a Carboxylic Acid

Objective: To synthesize a carboxylic acid from an aldehyde.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound

  • Aqueous acetic acid (50% v/v) (solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in 50% aqueous acetic acid (10 mL).

  • Add this compound (0.5 mmol, 1.5 mmol of BrO₃⁻) in portions to the stirred solution.

  • Heat the reaction mixture to 50 °C and monitor by TLC.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous sodium bisulfite solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Recrystallize the crude product from an appropriate solvent system.

Quantitative Data Summary (Hypothetical Yields)

The following table presents hypothetical yields for the oxidation of various substrates based on the expected reactivity of bromate-based oxidants. These values should be experimentally verified.

SubstrateProductOxidant Equiv. (BrO₃⁻)SolventTemp. (°C)Time (h)Hypothetical Yield (%)
CyclohexanolCyclohexanone1.2Acetonitrile25485-95
Benzyl alcoholBenzaldehyde1.1Dichloromethane25670-80
BenzaldehydeBenzoic acid1.550% aq. Acetic Acid50390-98
ThioanisoleMethyl phenyl sulfoxide1.0Ethanol252>95
ThioanisoleMethyl phenyl sulfone2.2Ethanol505>90

Safety Precautions

  • This compound is a strong oxidizing agent. Avoid contact with combustible materials.

  • Reactions involving bromates can be exothermic and may produce bromine, which is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Quenching of residual oxidant should be performed carefully and with cooling if necessary.

Conclusion

This compound presents a promising, yet underexplored, reagent for organic oxidation reactions. The theoretical protocols and application notes provided herein offer a foundation for future research into its synthetic utility. Experimental validation is essential to determine the actual scope, limitations, and selectivity of this reagent. Researchers are encouraged to explore its potential in various oxidative transformations, which could lead to novel and efficient synthetic methodologies.

References

Application Notes and Protocols for Hexaaquaaluminum(III) Bromate Catalyzed Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of hexaaquaaluminum(III) bromate as a catalyst for esterification reactions is not widely documented in the current scientific literature. The following application notes and protocols are provided as a hypothetical guide for researchers and scientists interested in exploring the potential of this catalyst system. The experimental procedures and data are based on the established principles of Lewis acid catalysis in esterification and should be adapted and optimized as part of a thorough investigation.

Application Notes

This compound, --INVALID-LINK--₃, is a hydrated aluminum salt that can potentially serve as a mild and effective Lewis acid catalyst for the esterification of carboxylic acids with alcohols. The central aluminum(III) ion, coordinated by six water molecules, is expected to be the active catalytic species.

Potential Advantages:

  • Lewis Acidity: The aluminum(III) center can coordinate to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by the alcohol.[1][2][3]

  • Mild Reaction Conditions: As a potentially mild Lewis acid, it may allow for the esterification of substrates with sensitive functional groups that are incompatible with strong Brønsted acids like sulfuric acid.

  • Ease of Handling: As a solid, crystalline compound, it may be easier to handle and measure compared to corrosive liquid acids.

  • Solubility: Its solubility in various organic solvents could allow for homogeneous catalysis.

Scope of Application:

This catalytic system could hypothetically be applied to the synthesis of a wide range of esters, including those derived from primary, secondary, and tertiary alcohols, as well as aliphatic and aromatic carboxylic acids. It may be particularly useful in the synthesis of fine chemicals, pharmaceutical intermediates, and fragrance compounds where mild reaction conditions are paramount.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the anhydrous solvent (5 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Data Presentation (Hypothetical Data)

The following table summarizes hypothetical results for the esterification of various carboxylic acids and alcohols catalyzed by this compound. This data is for illustrative purposes only and is intended to guide experimental design.

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Acetic AcidBenzyl Alcohol580492
2Benzoic AcidEthanol5Reflux (Toluene)688
3Lauric AcidMethanol360595
4Phenylacetic AcidIsopropanol780875
5Cinnamic Acidn-Butanol5Reflux (Toluene)785
6Salicylic AcidEthanol10Reflux (Toluene)1265

Visualizations

Experimental Workflow

Experimental_Workflow A 1. Add Reactants and Solvent (Carboxylic Acid, Alcohol, Anhydrous Solvent) B 2. Add Catalyst (this compound) A->B C 3. Heat and Stir (Monitor by TLC/GC) B->C D 4. Cool to Room Temperature C->D E 5. Quench Reaction (Saturated NaHCO₃) D->E F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Wash and Dry (Brine, Anhydrous MgSO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: General workflow for this compound catalyzed esterification.

Hypothetical Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle A [Al(H₂O)₆]³⁺ Catalyst B Activation of Carboxylic Acid A->B + R-COOH C Nucleophilic Attack by Alcohol B->C + R'-OH D Tetrahedral Intermediate C->D E Proton Transfer & Water Elimination D->E F Ester Product Release E->F - H₂O Water Water (H₂O) E->Water F->A + Ester Ester Ester (R-COOR') F->Ester RCOOH Carboxylic Acid (R-COOH) RCOOH->B ROH Alcohol (R'-OH) ROH->C

Caption: Proposed catalytic cycle for Lewis acid-catalyzed esterification.

References

Application Note and Protocol for the Synthesis of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. Due to the limited availability of a direct, published synthesis protocol, two effective methods are proposed based on established chemical principles: the reaction of aluminum hydroxide with bromic acid, and a double displacement reaction between aluminum sulfate and barium bromate.

Method 1: Synthesis via Reaction of Aluminum Hydroxide with Bromic Acid

This method involves the initial preparation of bromic acid from barium bromate and sulfuric acid, followed by the reaction of the resulting bromic acid with aluminum hydroxide.

Experimental Protocol

Part A: Preparation of Bromic Acid Solution

  • Reaction Setup: In a fume hood, dissolve a calculated amount of barium bromate (Ba(BrO₃)₂) in deionized water in a large beaker with constant stirring.

  • Acidification: Slowly add a stoichiometric equivalent of dilute sulfuric acid (H₂SO₄) to the barium bromate solution. This will precipitate barium sulfate (BaSO₄), which is highly insoluble.[1][2][3]

    • Reaction: Ba(BrO₃)₂(aq) + H₂SO₄(aq) → 2HBrO₃(aq) + BaSO₄(s)

  • Precipitation and Filtration: Allow the reaction mixture to stir for 1-2 hours to ensure complete precipitation of barium sulfate. Separate the barium sulfate precipitate by vacuum filtration, collecting the filtrate which is an aqueous solution of bromic acid (HBrO₃).

  • Concentration (Optional): The bromic acid solution can be carefully concentrated by slow evaporation under vacuum to increase its molarity. Note that bromic acid is unstable at high concentrations and can decompose.[1]

Part B: Synthesis of this compound

  • Reaction: To the freshly prepared bromic acid solution, slowly add a stoichiometric amount of powdered aluminum hydroxide (Al(OH)₃) in small portions with vigorous stirring. The aluminum hydroxide will react with the bromic acid in a neutralization reaction to form aluminum bromate and water.

    • Reaction: Al(OH)₃(s) + 3HBrO₃(aq) + 3H₂O(l) → --INVALID-LINK--₃(aq)

  • Dissolution and Filtration: Continue stirring until all the aluminum hydroxide has dissolved. If any unreacted solid remains, it can be removed by filtration.

  • Crystallization: Concentrate the resulting solution by gentle heating or by allowing it to evaporate slowly at room temperature. Cooling the concentrated solution will induce crystallization of this compound.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold deionized water, and dry them in a desiccator over a suitable drying agent.

Experimental Workflow

Synthesis_Method_1 cluster_0 Part A: Bromic Acid Preparation cluster_1 Part B: Aluminum Bromate Synthesis BaBrO3 Barium Bromate Solution ReactionA Reaction & Precipitation BaBrO3->ReactionA H2SO4 Sulfuric Acid H2SO4->ReactionA FiltrationA Filtration ReactionA->FiltrationA HBrO3 Bromic Acid Solution FiltrationA->HBrO3 BaSO4_waste BaSO4_waste FiltrationA->BaSO4_waste Barium Sulfate (waste) ReactionB Neutralization Reaction HBrO3->ReactionB AlOH3 Aluminum Hydroxide AlOH3->ReactionB Crystallization Crystallization ReactionB->Crystallization FiltrationB Filtration & Drying Crystallization->FiltrationB Product Al(H₂O)₆₃ Crystals FiltrationB->Product

Caption: Workflow for the synthesis of this compound via the bromic acid route.

Method 2: Synthesis via Double Displacement Reaction

This method utilizes the reaction between aqueous solutions of aluminum sulfate and barium bromate. The precipitation of insoluble barium sulfate drives the reaction, leaving the desired this compound in the solution.

Experimental Protocol
  • Solution Preparation: Prepare separate aqueous solutions of aluminum sulfate (Al₂(SO₄)₃) and barium bromate (Ba(BrO₃)₂) with known concentrations.

  • Reaction: Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.

    • Reaction: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2--INVALID-LINK--₃(aq) + 3BaSO₄(s)

  • Completion and Filtration: Allow the mixture to stir for 1-2 hours to ensure the reaction goes to completion. Remove the barium sulfate precipitate by vacuum filtration.

  • Crystallization: The filtrate, which contains the aqueous this compound, is then concentrated by gentle heating or slow evaporation at room temperature.

  • Isolation and Drying: Cool the concentrated solution to induce crystallization. Collect the resulting crystals by vacuum filtration, wash with a minimal amount of ice-cold deionized water, and dry in a desiccator.

Experimental Workflow

Synthesis_Method_2 Al2SO4_sol Aluminum Sulfate Solution Reaction Double Displacement Al2SO4_sol->Reaction BaBrO3_sol Barium Bromate Solution BaBrO3_sol->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization Filtration->Crystallization Aqueous Al(H₂O)₆₃ BaSO4_waste BaSO4_waste Filtration->BaSO4_waste Barium Sulfate (waste) Product Al(H₂O)₆₃ Crystals Crystallization->Product

Caption: Workflow for the synthesis of this compound via double displacement.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundFormulaMolar Mass ( g/mol )Key Properties
Reactants
Aluminum HydroxideAl(OH)₃78.00White amorphous powder, insoluble in water.
Bromic AcidHBrO₃128.91Exists only in aqueous solution, strong oxidizing agent.[1]
Aluminum SulfateAl₂(SO₄)₃342.15White crystalline solid, soluble in water.
Barium BromateBa(BrO₃)₂393.13White crystalline solid, sparingly soluble in cold water.
Product
This compound--INVALID-LINK--₃494.78Crystalline solid. The trihydrate has a molar mass of 548.83 g/mol .[3]

Safety Precautions

  • Bromic acid and bromate salts are strong oxidizing agents and should be handled with care.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Avoid contact of reactants and products with skin and eyes.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt these protocols based on the specific requirements of their experimental setup and desired product purity.

References

Application Notes and Protocols for the Characterization of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. The detailed protocols and data interpretation guidelines are intended to assist in the verification of the synthesis and purity of this compound.

Introduction

This compound is an inorganic salt that, like other metal complexes, requires thorough characterization to establish its identity, purity, and structural integrity. The coordination of six water molecules to the aluminum(III) ion and the presence of bromate counter-ions define its chemical properties and structure. The analytical techniques outlined below provide a multi-faceted approach to its characterization, from elemental composition and thermal stability to molecular structure and vibrational properties.

Analytical Techniques and Protocols

A logical workflow for the characterization of this compound is presented below. This workflow ensures a comprehensive analysis, starting from fundamental thermal properties and moving towards detailed structural elucidation.

G Experimental Workflow for Characterization TGA_DSC Thermal Analysis (TGA/DSC) Verify hydration state and thermal stability VibSpec Vibrational Spectroscopy (FTIR/Raman) Confirm functional groups (H₂O, BrO₃⁻) and coordination TGA_DSC->VibSpec Initial Characterization NMR ²⁷Al NMR Spectroscopy Probe the Al³⁺ coordination environment VibSpec->NMR Confirm Coordination XRD Single-Crystal X-ray Diffraction Determine the definitive molecular structure NMR->XRD Detailed Structural Analysis

Caption: A logical workflow for the comprehensive characterization of this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application: TGA and DSC are essential for determining the number of water molecules in the coordination sphere and in the crystal lattice, as well as assessing the thermal stability of the compound. For the crystalline form, this compound trihydrate (--INVALID-LINK--₃·3H₂O), a stepwise mass loss corresponding to the dehydration is expected.

Experimental Protocol:

  • Instrument: A simultaneous TGA/DSC instrument is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from room temperature (e.g., 25°C) to a final temperature of at least 600°C. A heating rate of 10°C/min is standard.

  • Data Analysis:

    • TGA: Determine the percentage mass loss at each step of the thermogram. Correlate these losses with the theoretical water content.

    • DSC: Observe endothermic or exothermic peaks corresponding to dehydration, phase transitions, or decomposition.

Expected Results: The thermal decomposition is expected to show a multi-step mass loss corresponding to the loss of the three lattice water molecules and the six coordinated water molecules. The total mass loss should correspond to nine water molecules. Endothermic peaks in the DSC curve will accompany these dehydration steps.

Quantitative Data Summary (Hypothetical based on related compounds):

Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)DSC Peak
Dehydration (Lattice H₂O)50 - 150~9.4% (3 H₂O)Endotherm
Dehydration (Coordinated H₂O)150 - 350~18.8% (6 H₂O)Endotherm(s)
Decomposition> 350> 28.2%Exotherm(s)
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Application: FTIR and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in the molecule. For this compound, these techniques confirm the presence of coordinated water molecules and bromate ions. The spectra can also provide insights into the symmetry of the coordination environment and the nature of hydrogen bonding.[1][2]

Experimental Protocol (FTIR - KBr Pellet):

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

Experimental Protocol (Raman):

  • Sample Preparation: Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.

  • Data Acquisition: Focus the laser beam (e.g., 532 nm or 785 nm) on the sample and collect the scattered light. Acquire the spectrum over a relevant range (e.g., 3800-100 cm⁻¹).

Data Interpretation: The vibrational modes of the [Al(H₂O)₆]³⁺ cation, the BrO₃⁻ anion, and any lattice water will be observed. The presence of three inequivalent bromate groups in the trihydrate crystal structure leads to a splitting of the bromate vibrational modes.[1][2] The broadness of the O-H stretching region is indicative of extensive hydrogen bonding.

G Vibrational Spectroscopy Logical Pathway Sample Al(H₂O)₆₃·3H₂O FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Result Vibrational Spectra FTIR->Result Raman->Result Interpretation Identify: - O-H stretches (H₂O) - H-O-H bending (H₂O) - Al-O stretches - Br-O stretches (BrO₃⁻) - O-Br-O bending (BrO₃⁻) Result->Interpretation G Relationship of Key Structural Features cluster_cation Cationic Complex cluster_anion Anions cluster_lattice Lattice Al Al³⁺ H2O 6 x H₂O Al->H2O Coordination Bond (Avg. 1.872 Å) BrO3 3 x BrO₃⁻ H2O->BrO3 Hydrogen Bonding Lattice_H2O 3 x H₂O H2O->Lattice_H2O Hydrogen Bonding Lattice_H2O->BrO3 Hydrogen Bonding

References

Application Notes and Protocols for the Spectroscopic Analysis of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, is an inorganic salt that finds applications in various chemical syntheses and as a potential oxidizing agent. A thorough understanding of its spectroscopic properties is crucial for quality control, stability assessment, and in understanding its interactions in different chemical environments. These application notes provide a detailed overview of the spectroscopic methods for the characterization of this compound, focusing on vibrational and electronic spectroscopy. The protocols provided herein are compiled from established methods for the analysis of the constituent ions, the hexaaquaaluminum(III) cation and the bromate anion.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula Al(BrO₃)₃·6H₂O
Molar Mass 410.69 g/mol [1]
Appearance White crystalline solid (presumed)
Solubility Soluble in water

Spectroscopic Characterization

The spectroscopic analysis of this compound involves the characterization of both the cation, [Al(H₂O)₆]³⁺, and the anion, BrO₃⁻. Raman and Infrared (IR) spectroscopy are powerful techniques for identifying the vibrational modes of the hexaaquaaluminum(III) cation. Ultraviolet-Visible (UV-Vis) spectroscopy is a suitable method for the quantification of the bromate anion.

Vibrational Spectroscopy of the Hexaaquaaluminum(III) Cation

The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, possesses an octahedral geometry (Oₕ symmetry) in aqueous solutions, which dictates its vibrational modes.[2][3] The key vibrational frequencies are summarized in the table below.

Vibrational ModeSymmetryRaman ActiveIR ActiveWavenumber (cm⁻¹)Reference
ν₁(a₁g) Al-O stretcha₁gYesNo525[2][3]
ν₂(e₉) Al-O stretche₉YesNo438[2][3]
ν₃(f₁ᵤ) Al-O stretchf₁ᵤNoYes598[2][3]
ν₅(f₂₉) O-Al-O bendf₂₉YesNo332[2][3]
Electronic Spectroscopy of the Bromate Anion

The bromate anion (BrO₃⁻) can be determined spectrophotometrically. This is particularly relevant in aqueous solutions and for quality control of water. The method is based on the oxidation of certain reagents by bromate in an acidic medium, leading to a colored product that can be quantified using a UV-Vis spectrophotometer. One common method involves the reaction of bromate with iodide in an acidic solution to form triiodide (I₃⁻), which has a strong absorbance at 352 nm.[4] Another method utilizes the reaction of bromate with promethazine in an acidic medium, producing a red-pink product with a maximum absorption at 515 nm.[5]

Experimental Protocols

Protocol 1: Raman Spectroscopic Analysis of this compound

Objective: To identify the characteristic vibrational modes of the hexaaquaaluminum(III) cation in an aqueous solution of this compound.

Materials:

  • This compound sample

  • Deionized water

  • Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)

  • Quartz cuvette or NMR tube

Procedure:

  • Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 1 M).

  • Instrument Setup:

    • Set the laser power to an appropriate level to avoid sample heating but ensure a good signal-to-noise ratio.

    • Select a suitable grating and detector settings for the spectral range of interest (e.g., 200 cm⁻¹ to 800 cm⁻¹ for the Al-O modes).

    • Set the acquisition time and number of accumulations to achieve a high-quality spectrum.

  • Data Acquisition:

    • Fill the quartz cuvette or NMR tube with the sample solution.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the Raman spectrum.

    • Acquire a background spectrum of deionized water in the same cuvette.

  • Data Analysis:

    • Subtract the water background spectrum from the sample spectrum.

    • Identify the characteristic Raman bands corresponding to the [Al(H₂O)₆]³⁺ cation (ν₁, ν₂, and ν₅ modes).

Protocol 2: Infrared (IR) Spectroscopic Analysis of this compound

Objective: To identify the characteristic IR-active vibrational mode of the hexaaquaaluminum(III) cation.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

  • Deuterated water (D₂O) (optional, to minimize interference from water's IR absorption)

Procedure:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet of the sample or use a diamond ATR accessory.

    • For solution-state analysis, prepare a concentrated solution of the sample in deionized water or D₂O.

  • Instrument Setup:

    • Set the spectral range to cover the mid-IR region (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

    • Select a suitable resolution (e.g., 4 cm⁻¹).

    • Set the number of scans for signal averaging (e.g., 32 or 64).

  • Data Acquisition:

    • Acquire a background spectrum (of the empty ATR crystal or KBr pellet).

    • Place the sample on the ATR crystal or in the sample holder.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Perform baseline correction and other necessary spectral processing.

    • Identify the IR-active ν₃ band of the [Al(H₂O)₆]³⁺ cation.

Protocol 3: UV-Vis Spectrophotometric Determination of Bromate

Objective: To quantify the concentration of bromate in an aqueous solution of this compound.

Materials:

  • This compound solution

  • Potassium iodide (KI) solution

  • Sulfuric acid (H₂SO₄) solution

  • Ammonium molybdate solution (catalyst)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of potassium iodide.

    • Prepare a dilute solution of sulfuric acid.

    • Prepare a catalyst solution of ammonium molybdate.

  • Calibration Curve:

    • Prepare a series of standard solutions of potassium bromate with known concentrations.

    • To each standard, add the potassium iodide solution, sulfuric acid, and ammonium molybdate solution.

    • Allow the reaction to proceed for a set amount of time for the color to develop (formation of triiodide).

    • Measure the absorbance of each standard at 352 nm.

    • Plot a calibration curve of absorbance versus bromate concentration.

  • Sample Analysis:

    • Take a known volume of the this compound solution.

    • Treat the sample solution with the same reagents as the standards.

    • Measure the absorbance of the sample at 352 nm.

  • Calculation:

    • Determine the concentration of bromate in the sample solution using the calibration curve.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Analysis and Interpretation Sample This compound Sample AqueousSolution Prepare Aqueous Solution Sample->AqueousSolution SolidSample Prepare Solid Sample (for IR) Sample->SolidSample Raman Raman Spectroscopy AqueousSolution->Raman UVVis UV-Vis Spectroscopy AqueousSolution->UVVis IR Infrared Spectroscopy SolidSample->IR CationID Cation Identification ([Al(H2O)6]3+) Raman->CationID IR->CationID AnionQuant Anion Quantification (BrO3-) UVVis->AnionQuant Purity Purity Assessment CationID->Purity AnionQuant->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

As this compound is a simple inorganic salt, it does not have a biological signaling pathway in the traditional sense. The following diagram illustrates the logical relationship between the compound and its constituent ions in solution, which is the basis for its spectroscopic analysis.

Dissociation_Pathway Compound Al(H2O)63 (solid) Dissolved Dissolution in Water Compound->Dissolved Cation [Al(H2O)6]3+ (aq) Dissolved->Cation releases Anion 3 BrO3- (aq) Dissolved->Anion releases

Caption: Dissociation of this compound in aqueous solution.

References

Application Notes and Protocols for Aluminum-Based Coagulants in Wastewater Treatment and Management of Bromate

Author: BenchChem Technical Support Team. Date: November 2025

A anotação a seguir aborda o uso de compostos de alumínio no tratamento de águas residuais e a questão separada, mas relacionada, do bromato nas águas residuais. Atualmente, há uma falta de pesquisa publicada especificamente sobre o uso de bromato de hexaaquaalumínio (III) para tratamento de águas residuais. Portanto, estas notas se concentram em compostos de alumínio bem pesquisados, como o sulfato de alumínio, e nas estratégias de gerenciamento de bromato.

Parte 1: Coagulantes de Alumínio no Tratamento de Águas Residuais

Sais de alumínio, como sulfato de alumínio e cloreto de polialumínio, são coagulantes amplamente utilizados no tratamento de águas residuais para remover sólidos suspensos, matéria orgânica e certos poluentes.[1] Eles atuam neutralizando a carga de partículas coloidais, o que leva à sua agregação (floculação) e subsequente remoção por sedimentação ou filtração.

Protocolo Experimental: Teste de Jarra para Otimização da Coagulação

O teste de jarra é um procedimento laboratorial padrão para determinar as condições ideais de coagulação, como dosagem do coagulante e pH.[2][3]

Materiais:

  • Aparelho de teste de jarra com múltiplos agitadores

  • Béqueres (geralmente 1 L ou 2 L)

  • Amostras de águas residuais

  • Solução de coagulante de alumínio (por exemplo, sulfato de alumínio)

  • Soluções de ácido e base para ajuste do pH (por exemplo, HCl e NaOH)

  • Turbidímetro

  • Medidor de pH

  • Espectrofotômetro para medição de Demanda Química de Oxigênio (DQO) e matéria orgânica

Procedimento:

  • Preparação da Amostra: Encha uma série de béqueres com volumes iguais da amostra de águas residuais.[2]

  • Ajuste do pH: Ajuste o pH inicial de cada béquer para o valor desejado usando HCl ou NaOH.[2]

  • Adição do Coagulante: Coloque os béqueres no aparelho de teste de jarra. Enquanto agita rapidamente (por exemplo, 200-250 rpm), adicione diferentes doses da solução de coagulante de alumínio a cada béquer.[2][3]

  • Mistura Rápida: Continue a agitação rápida por um curto período (por exemplo, 1 minuto) para garantir a dispersão completa do coagulante.[2][3]

  • Floculação (Mistura Lenta): Reduza a velocidade de agitação (por exemplo, 30-40 rpm) e continue a misturar por um período mais longo (por exemplo, 15-25 minutos) para promover a formação de flocos.[2][3]

  • Sedimentação: Pare a agitação e permita que os flocos se depositem por um período de repouso (por exemplo, 30-60 minutos).[2][3]

  • Análise: Colete amostras do sobrenadante de cada béquer e analise a turbidez, DQO, matéria orgânica e alumínio residual.[2]

Apresentação de Dados: Condições Operacionais Ótimas para Coagulação com Sulfato de Alumínio

A tabela a seguir resume as condições operacionais ótimas para a coagulação com sulfato de alumínio, conforme determinado em um estudo de caso.

ParâmetroCondição ÓtimaReferência
pH Inicial6[2]
Concentração de Sulfato de Alumínio30 mg/L[2]
Velocidade de Agitação (Mistura Lenta)80 rpm[2]

Fluxo de Trabalho Experimental para Otimização da Coagulação

CoagulationOptimization cluster_setup Configuração do Experimento cluster_protocol Protocolo de Teste de Jarra cluster_analysis Análise Wastewater Amostra de Água Residual JarTest Aparelho de Teste de Jarra Wastewater->JarTest pH_Adjust Ajuste do pH JarTest->pH_Adjust Encher Béqueres Coagulant_Add Adição de Coagulante pH_Adjust->Coagulant_Add Rapid_Mix Mistura Rápida (200-250 rpm, 1 min) Coagulant_Add->Rapid_Mix Slow_Mix Mistura Lenta (30-80 rpm, 15-25 min) Rapid_Mix->Slow_Mix Settle Sedimentação (30-60 min) Slow_Mix->Settle Sampling Amostragem do Sobrenadante Settle->Sampling Turbidity Medição de Turbidez Sampling->Turbidity COD Medição de DQO Sampling->COD OM Medição de Matéria Orgânica Sampling->OM Residual_Al Medição de Alumínio Residual Sampling->Residual_Al

Caption: Fluxo de trabalho para otimização da coagulação usando um teste de jarra.

Parte 2: Bromato em Águas Residuais: Formação e Mitigação

O bromato (BrO₃⁻) é um subproduto de desinfecção potencialmente carcinogênico que pode se formar durante a ozonização de águas residuais contendo brometo (Br⁻).[4][5] O gerenciamento do bromato é crucial, especialmente em estações de tratamento de águas residuais que utilizam ozônio para a remoção de micropoluentes.

Mecanismo de Formação de Bromato Durante a Ozonização

A formação de bromato é um processo complexo que envolve reações tanto com o ozônio (O₃) quanto com radicais hidroxila (•OH) gerados a partir da decomposição do ozônio.[4]

BromateFormation cluster_pathways Vias de Reação Br_minus Brometo (Br⁻) HOBr_OBr Ácido Hipobromoso/Íon Hipobromito (HOBr/OBr⁻) Br_minus->HOBr_OBr O₃ O3 Ozônio (O₃) OH_radical Radical Hidroxila (•OH) BrO2_minus Íon Bromito (BrO₂⁻) HOBr_OBr->BrO2_minus •OH / O₃ BrO3_minus Bromato (BrO₃⁻) BrO2_minus->BrO3_minus •OH / O₃

Caption: Via simplificada da formação de bromato a partir do brometo durante a ozonização.

Estratégias de Mitigação da Formação de Bromato

Existem várias estratégias para minimizar a formação de bromato durante o tratamento de águas residuais.

1. Redução da Concentração de Brometo:

  • Identificar e controlar fontes pontuais de descarga de brometo no sistema de esgoto.[6]

  • A remoção do brometo da própria água residual é tecnicamente desafiadora e muitas vezes não é viável em grande escala.[5]

2. Otimização da Dosagem de Ozônio:

  • A formação de bromato é iniciada em doses específicas de ozônio (por exemplo, >0,5 mg de O₃/mg de Carbono Orgânico Dissolvido - DOC).[4]

  • Reduzir a dose de ozônio pode limitar a formação de bromato, mas pode comprometer a remoção de micropoluentes.[6]

  • Um tratamento combinado, como ozônio seguido de carvão ativado em pó, pode alcançar a remoção de micropoluentes com menores rendimentos de bromato.[6]

3. Adição de Químicos:

  • A adição de peróxido de hidrogênio (H₂O₂) pode reduzir a formação de bromato em 50-65%, dependendo da dose.[6] O H₂O₂ reage com o ozônio, limitando sua disponibilidade para reagir com o brometo.

  • O ajuste do pH também pode influenciar a formação de bromato.

Remoção de Bromato

A remoção de bromato da água tratada é difícil.[5] No entanto, alguns estudos investigaram processos como a adsorção em carvão ativado e a redução microbiana em filtros de carbono biologicamente ativos.[7][8]

Protocolo Experimental: Remoção de Bromato por Eletrocoagulação

A eletrocoagulação usando eletrodos de alumínio demonstrou ser um método eficaz para a remoção de bromato.[9][10]

Materiais:

  • Célula de eletrocoagulação com eletrodos de alumínio

  • Fonte de alimentação CC

  • Amostras de água contendo bromato

  • Cloreto de sódio (NaCl) como eletrólito de suporte

  • Medidor de pH

  • Cromatógrafo de íons para análise de bromato

Procedimento:

  • Preparação da Amostra: Coloque um volume conhecido da amostra de água contendo bromato na célula de eletrocoagulação.

  • Ajuste dos Parâmetros: Adicione NaCl na concentração desejada e ajuste o pH inicial.

  • Eletrocoagulação: Aplique uma densidade de corrente constante aos eletrodos de alumínio por um tempo de reação definido.

  • Amostragem e Análise: Em intervalos de tempo, retire amostras, filtre-as e analise a concentração de bromato usando cromatografia de íons.

Apresentação de Dados: Eficiência da Remoção de Bromato por Eletrocoagulação

A tabela a seguir apresenta as condições ótimas e a eficiência de remoção para a remoção de bromato usando eletrocoagulação com eletrodos de Alumínio/Alumínio.

ParâmetroCondição ÓtimaEficiência de RemoçãoReferência
pH Inicial3.797%[9][10]
Concentração Inicial de Bromato100 mg/L97%[9][10]
Densidade de Corrente22.7 mA/cm²97%[9][10]
Concentração de Sal (NaCl)1.5 g/L97%[9][10]
Temperatura25 °C97%[9][10]
Tempo de Reação10 min97%[9][10]

References

Catalytic Applications of Hexaaquaaluminum(III) Complexes in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of hexaaquaaluminum(III) complexes as efficient and environmentally benign Lewis acid catalysts in various organic transformations. The focus is on practical applications in synthetic chemistry, particularly relevant to drug discovery and development, emphasizing procedural details, quantitative data, and mechanistic insights.

Introduction to Hexaaquaaluminum(III) Catalysis

Hexaaquaaluminum(III) complexes, such as hexaaquaaluminum(III) tetrafluoroborate (--INVALID-LINK--₃) and hexaaquaaluminum(III) methanesulfonate (--INVALID-LINK--₃), are emerging as versatile, water-tolerant, and recyclable Lewis acid catalysts.[1] Their catalytic activity stems from the high charge density of the Al³⁺ ion, which coordinates to carbonyl groups, activating them towards nucleophilic attack.[1] These complexes offer a safer and more economical alternative to traditional, often hazardous, Lewis acids. This document outlines their application in key organic reactions.

Synthesis of Hexaaquaaluminum(III) Tetrafluoroborate Catalyst

A reliable method for the preparation of --INVALID-LINK--₃ involves the reaction of aluminum triisopropoxide with tetrafluoroboric acid, providing a catalyst of high purity and activity.[2]

Experimental Workflow: Catalyst Synthesis

G cluster_prep Catalyst Preparation reagents Aluminum Triisopropoxide + Isopropanol reaction Stir at Room Temperature reagents->reaction acid Tetrafluoroboric Acid acid->reaction precipitation Precipitation of [Al(H₂O)₆](BF₄)₃ reaction->precipitation isolation Filtration and Washing precipitation->isolation drying Drying under Vacuum isolation->drying catalyst Pure [Al(H₂O)₆](BF₄)₃ Catalyst drying->catalyst Biginelli_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Activation Aldehyde Activation Aldehyde->Activation Urea H₂N(C=O)NH₂ Urea->Activation Ketoester β-Ketoester Nucleophilic_Attack Nucleophilic Attack by Ketoester Enol Ketoester->Nucleophilic_Attack Catalyst [Al(H₂O)₆]³⁺ Catalyst->Activation Iminium N-Acyliminium Ion Intermediate Activation->Iminium Iminium->Nucleophilic_Attack Intermediate Open-Chain Ureide Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product G cluster_recycling Catalyst Recycling Protocol reaction_completion Reaction Completion quench Quench with Water reaction_completion->quench extraction Extract Product with Organic Solvent quench->extraction separation Separate Aqueous and Organic Layers extraction->separation aqueous_layer Aqueous Layer (Contains Catalyst) separation->aqueous_layer Aqueous organic_layer Organic Layer (Contains Product) separation->organic_layer Organic evaporation Evaporate Water from Aqueous Layer aqueous_layer->evaporation recovered_catalyst Recovered Catalyst evaporation->recovered_catalyst reuse Reuse in Next Reaction recovered_catalyst->reuse

References

Application Notes and Protocols for Thermal Analysis of Aluminum Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and thermal analysis of common aluminum salts, including aluminum chloride hexahydrate, aluminum sulfate hydrate, and aluminum nitrate nonahydrate. The protocols outlined below utilize Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) to characterize the thermal decomposition and phase transitions of these materials.

Introduction to Thermal Analysis of Aluminum Salts

Thermal analysis techniques are crucial for understanding the physicochemical properties of aluminum salts, which are widely used in pharmaceuticals, water treatment, and as catalysts. These methods provide valuable information on thermal stability, dehydration processes, and decomposition kinetics.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing quantitative data on decomposition and dehydration events.[1][2]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique is used to determine transition temperatures and enthalpies of reactions.[2][3]

  • Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature, identifying exothermic and endothermic events.[1][4]

Quantitative Data Summary

The following tables summarize the key thermal events observed for various aluminum salts during thermal analysis. These values are compiled from multiple studies and can be used for comparative purposes.

Table 1: Thermal Analysis Data for Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

Thermal EventTemperature Range (°C)Mass Loss (%)TechniqueReference
Dehydration/Decomposition90 - 27013.2 - 75.5TGA/DTA[5][6]

Note: The thermal decomposition of aluminum chloride hexahydrate is a complex process involving simultaneous dehydration and hydrolysis, leading to the formation of various intermediates.[5][6][7]

Table 2: Thermal Analysis Data for Aluminum Sulfate Hydrate (Al₂(SO₄)₃·18H₂O)

Thermal EventTemperature Range (°C)Moles of H₂O LostEnthalpy of Dehydration (kJ/mol)TechniqueReference
Dehydration Stage Iambient - ~150272.93TGA/DTA[8][9]
Dehydration Stage II~150 - ~25010-TGA/DTA[8][9]
Dehydration Stage III~250 - ~4006-TGA/DTA[8][9]
Sulfate Decomposition> 600--TGA[10]

Note: The dehydration of aluminum sulfate hydrate occurs in multiple, often overlapping, stages.[8][9]

Table 3: Thermal Analysis Data for Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

Thermal EventTemperature (°C)ObservationTechniqueReference
Decomposition~150Onset of decompositionTGA/DSC[11][12]
Decomposition~175Endothermic peakDSC[11]
Decomposition~250Endothermic peakDSC[11]

Note: The thermal decomposition of aluminum nitrate nonahydrate involves the release of water and nitrogen oxides.[12]

Experimental Protocols

The following are generalized protocols for the thermal analysis of aluminum salts. Instrument-specific parameters should be optimized based on the manufacturer's recommendations.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of aluminum salts.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity aluminum salts

  • Alumina or platinum crucibles[4]

  • Analytical balance (sensitivity ±0.01 mg)

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground aluminum salt into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Use an empty crucible of the same material as a reference if required by the instrument.

    • Set the purge gas flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Apply a constant heating rate of 10 °C/min.

    • Heat the sample to a final temperature sufficient to observe all desired decomposition events (e.g., 1000 °C for complete decomposition).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset and peak temperatures of decomposition stages from the derivative of the TGA curve (DTG).

    • Calculate the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the transition temperatures and enthalpies of fusion, crystallization, and decomposition of aluminum salts.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity aluminum salts

  • Aluminum or alumina crucibles with lids[13]

  • Crucible sealing press

  • Analytical balance (sensitivity ±0.01 mg)

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground aluminum salt into a clean, tared DSC pan.

    • Hermetically seal the pan to prevent the loss of volatiles before the thermal event of interest.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Place an empty, sealed pan as a reference in the reference position.

    • Set the purge gas flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Apply a constant heating rate of 10 °C/min.

    • Heat the sample through the temperature range of interest.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset, peak, and end temperatures of endothermic and exothermic events.

    • Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of aluminum salts.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start: Obtain Aluminum Salt grind Grind Sample start->grind weigh Weigh Sample (2-10 mg) grind->weigh tga TGA Analysis weigh->tga TGA dsc DSC/DTA Analysis weigh->dsc DSC/DTA mass_loss Mass Loss (%) vs. Temp tga->mass_loss heat_flow Heat Flow (mW) vs. Temp dsc->heat_flow interpret Interpret Thermal Events (Dehydration, Decomposition, Phase Transition) mass_loss->interpret heat_flow->interpret

A generalized workflow for the thermal analysis of aluminum salts.
Logical Relationships in Thermal Data Interpretation

This diagram shows the logical connections between the observed thermal events and their interpretation.

data_interpretation cluster_observation Observed Thermal Event cluster_interpretation Physicochemical Interpretation mass_loss Mass Loss (TGA) dehydration Dehydration (Loss of H₂O) mass_loss->dehydration decomposition Decomposition (Bond Breaking) mass_loss->decomposition endotherm Endothermic Peak (DSC/DTA) endotherm->dehydration endotherm->decomposition often melting Melting (Solid to Liquid) endotherm->melting exotherm Exothermic Peak (DSC/DTA) exotherm->decomposition can be crystallization Crystallization (Liquid/Amorphous to Solid) exotherm->crystallization

Interpretation of thermal analysis data for aluminum salts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: Two common methods for the synthesis of this compound are:

  • Precipitation Reaction: This involves the reaction of a soluble aluminum salt (e.g., aluminum sulfate) with a soluble bromate salt (e.g., barium bromate). The insoluble byproduct (barium sulfate) precipitates, leaving the desired aluminum bromate in the aqueous solution.[1][2][3][4][5][6]

  • Neutralization Reaction: This method involves reacting aluminum hydroxide with bromic acid.[7][8] Bromic acid itself can be prepared by reacting barium bromate with sulfuric acid.[9][10][11][12]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors, including incomplete reactions, loss of product during workup and purification, or side reactions.[13][14][15][16] For instance, if using the precipitation method, ensuring the complete removal of the insoluble byproduct is crucial. During crystallization, suboptimal temperature control or rapid cooling can lead to the formation of small crystals that are difficult to isolate.

Q3: The final product appears discolored. What could be the cause?

A3: Discoloration, often a yellowish tint, may indicate the decomposition of the bromate ion, especially if the product has been overheated during the drying process.[12] Metal bromates can be thermally unstable.[17][18][19][20] Impurities from starting materials or co-precipitation of byproducts can also lead to discoloration.

Q4: I'm having trouble crystallizing the this compound from the solution.

A4: Difficulty in crystallization can be due to several factors such as high solubility of the salt, formation of a supersaturated solution, or the presence of impurities that inhibit crystal growth.[21][22][23][24][25] Slow evaporation of the solvent, controlled cooling, and the introduction of a seed crystal can facilitate crystallization.

Q5: What are the key safety precautions when working with bromates?

A5: Bromates are strong oxidizing agents and should be handled with care. They can form explosive mixtures with combustible materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and avoid contact with reducing agents and flammable materials.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low Yield of Final Product
Question Possible Cause Suggested Solution
Did the precipitation reaction go to completion? Insufficient reaction time or incorrect stoichiometry.Ensure reactants are mixed in the correct molar ratios. Allow for adequate reaction time with stirring. Gently warming the solution can sometimes increase the reaction rate, but monitor for any decomposition.
Was the product lost during filtration? Using a filter paper with too large a pore size.Use a finer grade of filter paper or a membrane filter to ensure all of the precipitate is captured.
Is the product being lost during washing? The product may have some solubility in the washing solvent.Wash the crystals with a minimal amount of ice-cold distilled water to reduce dissolution. Alternatively, use a non-aqueous solvent in which the product is insoluble but the impurities are soluble.
Did the crystallization process yield a low amount of solid? The solution was not sufficiently concentrated, or cooling was too rapid.Concentrate the solution by slow evaporation before cooling. Allow the solution to cool slowly to maximize crystal growth. Seeding the solution with a small crystal of the product can initiate crystallization.
Issue 2: Product is Impure
Question Possible Cause Suggested Solution
Does the product contain unreacted starting materials? Incomplete reaction or inefficient removal of byproducts.Ensure the reaction goes to completion. If using the precipitation method, thoroughly wash the precipitate to remove any soluble starting materials. Recrystallization of the final product can be an effective purification step.
Is the product contaminated with the precipitated byproduct (e.g., BaSO₄)? Inadequate filtration.Use a high-quality filter paper and consider double filtration to ensure all of the insoluble byproduct is removed from the solution before crystallization.
Does the product show signs of decomposition (e.g., yellow color)? Overheating during the drying process.Dry the product at a lower temperature, preferably in a desiccator under vacuum. Avoid direct, high-heat drying methods.

Data Presentation

The following tables present hypothetical data to illustrate the impact of various experimental parameters on the yield of this compound via the precipitation reaction of aluminum sulfate with barium bromate.

Table 1: Effect of Reactant Concentration on Yield

[Al₂(SO₄)₃] (mol/L) [Ba(BrO₃)₂] (mol/L) Reaction Time (hours) Temperature (°C) Yield (%)
0.51.522575
1.03.022585
1.03.025088
1.54.522582

Table 2: Effect of Crystallization Conditions on Yield

Initial Solution Concentration (mol/L) Cooling Rate (°C/hour) Final Crystallization Temperature (°C) Yield (%)
2.010480
2.02490
2.52495
2.521092

Experimental Protocols

Protocol 1: Synthesis via Precipitation Reaction

Materials:

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Barium bromate monohydrate (Ba(BrO₃)₂·H₂O)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus, and crystallizing dish

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of aluminum sulfate octadecahydrate in deionized water in a beaker.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of barium bromate monohydrate in deionized water, gently warming if necessary to ensure complete dissolution.

  • Reaction:

    • Slowly add the aluminum sulfate solution to the barium bromate solution while stirring continuously.

    • A white precipitate of barium sulfate will form immediately.[1][2][26][27][28]

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction is complete.

  • Separation:

    • Separate the barium sulfate precipitate from the solution by gravity filtration or vacuum filtration.

    • Wash the precipitate with a small amount of deionized water and combine the washings with the filtrate.

  • Crystallization:

    • Transfer the filtrate to a crystallizing dish and gently heat to concentrate the solution. Do not boil.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by filtration and wash them with a minimal amount of ice-cold deionized water.

    • Dry the crystals in a desiccator over a suitable drying agent.

Protocol 2: Synthesis via Neutralization Reaction

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Bromic acid (HBrO₃) solution

  • Deionized water

  • Beaker, magnetic stirrer, pH meter, and crystallizing dish

Procedure:

  • Reaction:

    • Place the bromic acid solution in a beaker with a magnetic stir bar.

    • Slowly add a stoichiometric amount of aluminum hydroxide powder to the stirred bromic acid solution.

    • Monitor the pH of the solution. The reaction is complete when the aluminum hydroxide has completely dissolved and the pH is near neutral.

  • Filtration:

    • If any unreacted aluminum hydroxide remains, filter the solution.

  • Crystallization:

    • Transfer the clear solution to a crystallizing dish.

    • Concentrate the solution by slow evaporation at room temperature.

    • Cool the solution to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the product in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification prep_al Dissolve Al₂(SO₄)₃ mix Mix Solutions prep_al->mix prep_ba Dissolve Ba(BrO₃)₂ prep_ba->mix stir Stir Mixture mix->stir precipitate Precipitate BaSO₄ stir->precipitate filter_solution Filter Solution precipitate->filter_solution wash_precipitate Wash Precipitate filter_solution->wash_precipitate concentrate Concentrate Filtrate wash_precipitate->concentrate crystallize Crystallize Product concentrate->crystallize isolate Isolate Crystals crystallize->isolate dry Dry Product isolate->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_filtration Was product lost during filtration? check_reaction->check_filtration Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_crystallization Was crystallization inefficient? check_filtration->check_crystallization No loss_on_filter Loss on Filter check_filtration->loss_on_filter Yes poor_crystallization Poor Crystallization check_crystallization->poor_crystallization Yes solution1 Increase reaction time or adjust stoichiometry. incomplete_reaction->solution1 solution2 Use finer filter paper and wash with minimal cold solvent. loss_on_filter->solution2 solution3 Concentrate solution further and cool slowly. Consider seeding. poor_crystallization->solution3

Caption: Troubleshooting decision tree for low product yield.

References

preventing decomposition of hexaaquaaluminum(III) bromate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hexaaquaaluminum(III) Bromate Solutions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound solutions. The information provided is intended to help prevent and address the decomposition of this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with the chemical formula --INVALID-LINK--₃, is a chemical compound consisting of a central aluminum ion coordinated to six water molecules (a hexaaquaaluminum(III) cation) and three bromate anions.[1][2] It is a water-soluble aluminum salt.[3] Due to its composition, it finds use in various industrial and scientific research applications.[1]

Q2: Why is my this compound solution turning cloudy or forming a precipitate?

A2: The cloudiness or precipitate formation in your solution is most likely due to the hydrolysis of the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺.[4] In aqueous solution, this cation acts as a weak acid, donating protons from the coordinated water molecules. This process forms various aluminum-hydroxy species, which can ultimately lead to the precipitation of insoluble aluminum hydroxide, Al(OH)₃.[4][5]

Q3: How does pH affect the stability of the solution?

A3: The pH of the solution is a critical factor in its stability. The hexaaquaaluminum(III) cation makes the solution naturally acidic.[4] If the pH is allowed to rise (become less acidic), the hydrolysis process is favored, leading to the formation of aluminum hydroxide precipitate.[4] To maintain the stability of the solution and keep the hexaaquaaluminum(III) ion dissolved, it is crucial to maintain a low (acidic) pH.[3]

Q4: What is the role of temperature in the decomposition process?

A4: Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis and decomposition of this compound.[6][7] Storing the solution at elevated temperatures can accelerate the formation of insoluble byproducts. Conversely, storing the solution at lower temperatures can help to slow down these degradation processes.

Q5: Can I use this solution in neutral or basic conditions?

A5: It is not recommended to use this compound solutions in neutral or basic conditions. Increasing the pH will significantly promote the hydrolysis of the [Al(H₂O)₆]³⁺ cation, leading to rapid precipitation of aluminum hydroxide and decomposition of your solution.[4]

Q6: How should I properly store a this compound solution?

A6: To ensure the longevity of your solution, it should be stored in a cool, dry place in a tightly sealed container to prevent water absorption, as related aluminum compounds are known to be hygroscopic.[8][9] The solution should be maintained at an acidic pH to inhibit hydrolysis.

Troubleshooting Guide

The following table summarizes common issues encountered when working with this compound solutions and provides recommended actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Solution appears cloudy or has a white precipitate immediately after preparation. 1. The pH of the water used for dissolution was too high (neutral or basic).2. The concentration of the salt is too high for the given conditions.1. Use slightly acidified deionized water (e.g., with a trace amount of a non-interfering acid) for dissolution.2. Ensure you are not exceeding the solubility limit.
A clear solution becomes cloudy over time. 1. Gradual increase in pH due to interaction with the container or absorption of atmospheric gases.2. Decomposition accelerated by storage at room temperature or higher.[6][7]1. Store the solution at a controlled acidic pH.2. Store the solution in a refrigerator or a cool environment.3. Use a tightly sealed, chemically resistant container.
Inconsistent experimental results. The concentration of the active [Al(H₂O)₆]³⁺ species is decreasing due to ongoing precipitation.1. Prepare fresh solutions before each experiment.2. Filter the solution before use if slight precipitation has occurred, and consider re-standardizing the solution if the concentration is critical.

Experimental Protocols

Protocol for Preparation and Storage of a Stabilized this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound salt

  • High-purity, deionized water

  • Dilute acid (e.g., 0.1 M HBr or another suitable non-interfering acid)

  • Calibrated pH meter

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

  • Chemically resistant (e.g., borosilicate glass) storage bottle

Procedure:

  • Pre-acidification of Solvent: For a 1 L stock solution, start with approximately 900 mL of deionized water in a beaker. While stirring, add a small amount of dilute acid to lower the pH to a range of 3.0-4.0. This acidic environment will help to suppress the initial hydrolysis of the aluminum salt.

  • Dissolution: Slowly add the pre-weighed amount of this compound to the acidified water while continuously stirring.

  • Complete Dissolution: Continue stirring until all the salt has completely dissolved. Avoid heating the solution, as this can accelerate decomposition.

  • Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker with small portions of the acidified water and add the rinsings to the flask. Carefully add acidified water to the calibration mark.

  • pH Verification: Measure the final pH of the solution to ensure it remains in the desired acidic range.

  • Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. Store the bottle in a refrigerator at 2-8°C to minimize degradation over time.

Mandatory Visualization

The following diagrams illustrate key concepts related to the handling of this compound solutions.

DecompositionPathway cluster_solution Aqueous Solution Al_complex [Al(H₂O)₆]³⁺ (Stable in Acidic pH) Al_hydrolyzed [Al(H₂O)₅(OH)]²⁺ + H⁺ (Initial Hydrolysis) Al_complex->Al_hydrolyzed Increase in pH (Loss of H⁺) Al_precipitate Al(OH)₃ (s) (Precipitate) Al_hydrolyzed->Al_precipitate Further pH Increase (Polymerization)

Caption: Hydrolysis pathway of the hexaaquaaluminum(III) ion.

TroubleshootingWorkflow start Start: Solution is cloudy or precipitated check_ph Is the solution pH acidic (e.g., < 4.5)? start->check_ph adjust_ph Action: Carefully add dilute acid to lower pH. check_ph->adjust_ph No check_temp Is the solution stored in a cool environment (e.g., 2-8°C)? check_ph->check_temp Yes stable_solution Result: Stable Solution adjust_ph->stable_solution adjust_temp Action: Move solution to refrigerated storage. check_temp->adjust_temp No prepare_fresh Action: Prepare a fresh solution using acidified water. check_temp->prepare_fresh Yes adjust_temp->stable_solution prepare_fresh->stable_solution

Caption: Troubleshooting workflow for unstable solutions.

References

optimizing reaction conditions for hexaaquaaluminum(III) bromate catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of hexaaquaaluminum(III) bromate as a catalyst is not widely documented in scientific literature. The following troubleshooting guides, FAQs, and protocols are based on the established principles of Lewis acid catalysis, particularly with analogous hydrated aluminum(III) salts, and the known chemistry of bromates. This information is intended for experienced researchers and should be used with caution, adhering to all laboratory safety protocols.

Troubleshooting Guide

Difficulties in catalytic reactions can arise from various factors, from reagent purity to subtle changes in the reaction environment. This guide addresses common issues encountered during reactions potentially catalyzed by this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may be hydrated beyond its optimal state or decomposed.1. Ensure the catalyst is stored in a desiccator. Gentle heating under vacuum may be attempted to remove excess moisture, but be cautious of decomposition.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to find the optimal concentration.
3. Inappropriate Solvent: The solvent may be coordinating with the catalyst, reducing its Lewis acidity, or it may not be suitable for the reaction type.3. Screen a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, acetonitrile, nitromethane). Ensure the solvent is anhydrous.
4. Incorrect Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.4. Optimize the reaction temperature. Start at room temperature and incrementally increase or decrease it.
5. Substrate Reactivity: The substrates may be too unreactive under the current conditions.5. Consider using more activated substrates or increasing the concentration of reactants.
Formation of Byproducts 1. Side Reactions Catalyzed by the Lewis Acid: The catalyst may be promoting undesired reaction pathways.1. Lower the reaction temperature to improve selectivity. Reduce the catalyst loading to the minimum effective amount.
2. Oxidation by Bromate: The bromate anion can act as an oxidizing agent, leading to unwanted oxidative side products.[1][2]2. Monitor the reaction for signs of oxidation. If oxidation is a significant issue, this catalyst may be unsuitable for the specific transformation. Consider using an aluminum salt with a non-oxidizing counter-ion.
3. Hydrolysis of Substrates or Products: Trace amounts of water can lead to hydrolysis, especially with sensitive functional groups.3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation 1. Catalyst Residue in the Product: The aluminum salts may be difficult to separate from the desired product.1. Quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to precipitate aluminum hydroxide, which can then be filtered off.
2. Emulsion during Aqueous Workup: The presence of aluminum salts can sometimes lead to the formation of stable emulsions.2. Add a saturated solution of a salt like sodium chloride or ammonium chloride to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the expected role of this compound as a catalyst?

A1: this compound is expected to function primarily as a Lewis acid catalyst. The aluminum(III) center, coordinated by water molecules, can accept electron pairs from substrates, thereby activating them towards nucleophilic attack. This is a common mechanism for many aluminum-based catalysts in reactions like Friedel-Crafts acylations, aldol condensations, and cycloadditions.[3] The bromate anion is a potential oxidizing agent, which could either be a non-participating counter-ion or engage in oxidative side reactions.[1][2]

Q2: How does the hydration state of the catalyst affect its activity?

A2: The water molecules in the coordination sphere of the aluminum ion influence its Lewis acidity. While some water of hydration is integral to the complex, excess water can compete with the substrate for coordination to the aluminum center, thereby reducing catalytic activity. Conversely, complete dehydration might alter the catalyst's structure and solubility. Careful control over the hydration state is crucial for reproducible results.

Q3: What solvents are recommended for reactions with this catalyst?

A3: The choice of solvent is critical. Non-coordinating, anhydrous solvents are generally preferred to maximize the Lewis acidity of the catalyst. Dichloromethane, nitromethane, and acetonitrile are common choices. Protic solvents like alcohols and water are generally unsuitable as they will coordinate strongly to the aluminum center. Ethereal solvents like THF can also coordinate and may reduce catalytic activity.

Q4: Can the bromate anion participate in the reaction?

A4: Yes. The bromate anion is a known oxidizing agent.[2] Depending on the reaction conditions and the nature of the substrates, it could lead to oxidative side reactions. For example, in the presence of oxidizable substrates, the bromate could be reduced, leading to the formation of brominated byproducts or other oxidation products. This dual reactivity (Lewis acidity and oxidizing potential) makes it a unique but potentially challenging catalytic system to control.

Q5: How can I handle and store this compound?

A5: As a hydrated metal salt, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator to maintain a consistent hydration state. As a bromate, it is a potential oxidizing agent and should be handled with care, avoiding contact with flammable or readily oxidizable materials. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Experimental Protocols

The following are generalized, hypothetical protocols for reactions where a catalyst like this compound might be employed. These are templates and require optimization for specific substrates.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aldol Condensation

This protocol describes a general approach for the condensation of an aldehyde with a ketone.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the ketone (1.2 equivalents) and anhydrous dichloromethane (5 mL).

  • Catalyst Addition: Add this compound (5 mol%) to the stirred solution.

  • Substrate Addition: Slowly add the aldehyde (1.0 equivalent) to the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data from a Hypothetical Aldol Condensation Optimization
Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
11CH2Cl2251235
25CH2Cl225678
310CH2Cl225680
45CH3CN25865
55THF2512<10
65CH2Cl201255
75CH2Cl240475 (with byproducts)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dried Flask B Add Ketone & Solvent A->B C Add Catalyst B->C Inert Atmosphere D Add Aldehyde C->D E Monitor by TLC/GC D->E Stir at RT F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H I I H->I Final Product Troubleshooting_Tree start Low/No Yield? catalyst Check Catalyst start->catalyst Yes conditions Optimize Conditions start->conditions No, but slow byproducts Byproducts Observed? start->byproducts No, but messy increase_loading Increase Loading catalyst->increase_loading check_storage Check Storage (Desiccator) catalyst->check_storage change_solvent Screen Solvents (Anhydrous) conditions->change_solvent change_temp Vary Temperature conditions->change_temp lower_temp Lower Temperature byproducts->lower_temp Yes reduce_catalyst Reduce Catalyst Loading byproducts->reduce_catalyst check_oxidation Oxidation by Bromate? lower_temp->check_oxidation reduce_catalyst->check_oxidation consider_alternative Consider Alternative Catalyst check_oxidation->consider_alternative Yes

References

Technical Support Center: Hexaaquaaluminum(III) Bromate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of hexaaquaaluminum(III) bromate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and crystallization of this compound.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming, even after cooling the solution.

A1: This is a common issue that can stem from several factors. The primary reason is often that the solution is not supersaturated.

  • Is the solution saturated? To induce crystallization, the solution must be supersaturated. If you can dissolve more of your compound in the solution at a given temperature, it is not yet saturated.

    • Solution: Try to achieve saturation at an elevated temperature and then cool the solution slowly. If crystals still do not form, you may need to concentrate the solution by carefully evaporating some of the solvent.

  • Are there nucleation sites? Crystal growth requires nucleation sites.

    • Solution: Introduce a seed crystal of this compound to the solution. If seed crystals are unavailable, scratching the inside of the glass vessel with a glass rod can sometimes create microscopic scratches that serve as nucleation points.

  • Is the cooling rate appropriate? Cooling the solution too quickly can sometimes inhibit nucleation.

    • Solution: Allow the solution to cool to room temperature slowly, and then, if necessary, place it in a refrigerator or ice bath. Insulation of the vessel can help to slow down the cooling process.

Q2: The product is precipitating as an oil instead of crystals ("oiling out").

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to high supersaturation, the presence of impurities, or a large temperature difference between the solution and the cooling medium.

  • Is the solution too concentrated? Very high levels of supersaturation can lead to the formation of an oil.

    • Solution: Try diluting the solution slightly with the solvent before cooling. A more gradual approach to supersaturation is often more effective.

  • Is the cooling process too rapid? A sudden drop in temperature can shock the system and favor the formation of an oil.

    • Solution: Employ a slower cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

  • Are there impurities present? Impurities can interfere with the crystal lattice formation and promote oiling out.

    • Solution: Ensure the starting materials are of high purity. If impurities are suspected, consider a pre-purification step such as filtration of the initial solution.

Q3: The resulting crystals are very small or needle-like.

A3: Crystal size and morphology are influenced by the rate of nucleation and crystal growth. Rapid nucleation and slow growth typically lead to many small crystals, while slow nucleation and faster growth result in larger, more well-defined crystals.

  • Is the rate of supersaturation too high? A rapid increase in supersaturation will favor the formation of many small nuclei.

    • Solution: Decrease the rate of cooling or evaporation to achieve supersaturation more slowly. This will reduce the number of nucleation sites and allow for the growth of larger crystals.

Q4: The crystals are agglomerated or clumped together.

A4: Agglomeration can occur due to high supersaturation or inadequate agitation during crystallization.

  • Is the solution being stirred? Gentle agitation can help to keep the growing crystals suspended and prevent them from sticking together.

    • Solution: Introduce gentle stirring to the solution during the cooling and crystallization process. Be cautious, as vigorous stirring can lead to the formation of smaller crystals.

Frequently Asked Questions (FAQs)

Q: What is the chemical formula for this compound?

A: The chemical formula for this compound is --INVALID-LINK--₃. It can also exist as a trihydrate with the formula --INVALID-LINK--₃·3H₂O.[1]

Q: Is there any available solubility data for this compound?

Q: What is a suitable solvent for the crystallization of this compound?

A: Based on its ionic nature and the presence of coordinated water molecules, water is the most suitable solvent for the crystallization of this compound.

Q: How does pH affect the crystallization process?

A: The pH of the solution can be critical. Aluminum(III) ions are prone to hydrolysis, especially at higher pH values, which can lead to the formation of aluminum hydroxide precipitates. It is advisable to maintain a slightly acidic pH to ensure the stability of the hexaaquaaluminum(III) complex.

Experimental Protocols

While a specific, detailed experimental protocol for the crystallization of this compound was not found in the searched literature, a general procedure based on common recrystallization techniques for hydrated metal salts is provided below. This should be considered a starting point and may require optimization.

General Recrystallization Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of distilled water at an elevated temperature (e.g., 50-60°C). Gentle heating and stirring can aid in dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining mother liquor.

  • Drying: Dry the crystals, for example, by air drying or in a desiccator. Avoid excessive heating, as this can lead to the loss of water of hydration.

Data Presentation

Table 1: Solubility of Selected Inorganic Bromates in Water at Various Temperatures

Compound NameChemical FormulaSolubility ( g/100 g H₂O) at 0°CSolubility ( g/100 g H₂O) at 20°CSolubility ( g/100 g H₂O) at 60°CSolubility ( g/100 g H₂O) at 100°C
Potassium BromateKBrO₃3.16.82249.7
Barium BromateBa(BrO₃)₂0.290.652.275.71

Note: This data is provided for context as specific solubility data for this compound was not found in the search results.[2][3]

Visualizations

Troubleshooting_Crystallization start Crystallization Experiment Start no_crystals No Crystals Formed start->no_crystals Issue oiling_out Product 'Oiled Out' start->oiling_out Issue small_crystals Small/Needle-like Crystals start->small_crystals Issue agglomeration Agglomerated Crystals start->agglomeration Issue good_crystals Good Quality Crystals start->good_crystals Success sol_not_sat Solution not Supersaturated no_crystals->sol_not_sat Cause no_nucleation Lack of Nucleation Sites no_crystals->no_nucleation Cause fast_cooling_no_xtal Cooling Too Rapid no_crystals->fast_cooling_no_xtal Cause high_supersat High Supersaturation oiling_out->high_supersat Cause fast_cooling_oil Rapid Cooling oiling_out->fast_cooling_oil Cause impurities Impurities Present oiling_out->impurities Cause rapid_nucleation Rapid Nucleation small_crystals->rapid_nucleation Cause agglomeration->high_supersat Cause inadequate_agitation Inadequate Agitation agglomeration->inadequate_agitation Cause Concentrate Solution or Cool Further Concentrate Solution or Cool Further sol_not_sat->Concentrate Solution or Cool Further Add Seed Crystal or Scratch Flask Add Seed Crystal or Scratch Flask no_nucleation->Add Seed Crystal or Scratch Flask Slow Down Cooling Rate Slow Down Cooling Rate fast_cooling_no_xtal->Slow Down Cooling Rate Dilute Solution Dilute Solution high_supersat->Dilute Solution Employ Slower Cooling Employ Slower Cooling fast_cooling_oil->Employ Slower Cooling Purify Starting Materials Purify Starting Materials impurities->Purify Starting Materials Decrease Rate of Supersaturation Decrease Rate of Supersaturation rapid_nucleation->Decrease Rate of Supersaturation Introduce Gentle Stirring Introduce Gentle Stirring inadequate_agitation->Introduce Gentle Stirring

Caption: Troubleshooting workflow for common crystallization issues.

Hexaaquaaluminum_Ion Al Al³⁺ H2O1 H₂O Al->H2O1 H2O2 H₂O Al->H2O2 H2O3 H₂O Al->H2O3 H2O4 H₂O Al->H2O4 H2O5 H₂O Al->H2O5 H2O6 H₂O Al->H2O6

Caption: Structure of the Hexaaquaaluminum(III) cation.

References

Technical Support Center: Hexaaquaaluminum(III) Bromate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexaaquaaluminum(III) bromate. The following information is based on established principles of inorganic chemistry and purification techniques for hydrated metal salts.

Troubleshooting Guide

Users may encounter several issues during the purification of this compound. This guide addresses common problems in a question-and-answer format.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
PUR-001 Why are no crystals forming upon cooling the solution? 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated but requires nucleation to begin crystallization.1. Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again slowly.[1][2][3]2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod just below the surface of the liquid to create a rough surface for crystal growth.[1][2] b) Adding a "seed crystal" of pure this compound to the solution.[1][2]
PUR-002 The product is "oiling out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.2. The presence of significant impurities can lower the melting point of the mixture.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]2. Consider purification by a different method, such as chromatography, to remove impurities before attempting recrystallization.[2]
PUR-003 The resulting crystals are discolored or appear impure. 1. Insoluble impurities may not have been fully removed during hot filtration.2. Soluble colored impurities are co-precipitating with the product.1. Ensure the solution is hot during filtration to prevent premature crystallization of the desired product. Using a heated funnel can help.[4]2. If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform hot filtration to remove the charcoal and the adsorbed impurities.[5]
PUR-004 The yield of purified crystals is very low. 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[1][3]2. The crystals were washed with a solvent that was not sufficiently cold, causing some of the product to redissolve.1. Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. If a large amount of product remains, the solvent can be partially evaporated and a second crop of crystals can be collected.[3]2. Always use ice-cold solvent to wash the crystals and use only a minimal amount.[1]
PUR-005 The crystals decompose upon heating to dissolve them. Bromate salts can be thermally unstable and may decompose upon heating.Use a lower boiling point solvent if possible, or dissolve the solid at the lowest possible temperature that achieves dissolution. Avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: Recrystallization is the most common and recommended method for purifying solid, hydrated inorganic salts like this compound.[6][7][8] This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.

Q2: What are the common impurities found in this compound?

A2: Common impurities in aluminum salts can include other metal ions (such as iron or silicon), aluminum oxides, and hydroxides.[9][10][11] If the synthesis involved other halide salts, these may also be present as impurities.

Q3: What is the chemical formula and molecular weight of this compound?

A3: The chemical formula is --INVALID-LINK--₃. Its molecular weight is approximately 410.69 g/mol .

Q4: Are there any specific safety precautions to consider when working with this compound?

A4: Yes. Bromates are oxidizing agents and should be handled with care. Avoid contact with combustible materials. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Q5: How can I confirm the purity of my final product?

A5: The purity of the recrystallized this compound can be assessed using techniques such as X-ray powder diffraction (XRD) to confirm the crystal structure and identify any crystalline impurities. Elemental analysis can be used to determine the elemental composition, and thermal analysis (e.g., TGA/DSC) can indicate the presence of residual solvent or thermal decomposition behavior.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula AlBr₃O₉
Molecular Weight 410.69 g/mol
IUPAC Name aluminum tribromate
Common Name This compound
Appearance Expected to be a crystalline solid.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline for the purification of this compound by recrystallization.

  • Solvent Selection : Choose a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Distilled or deionized water is often a suitable solvent for hydrated metal salts.

  • Dissolution : In an Erlenmeyer flask, add the crude this compound. Heat the chosen solvent separately and add the minimum amount of hot solvent to the flask to completely dissolve the solid with gentle swirling.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by air-drying or using a desiccator.

Experimental Workflow for Recrystallization

experimental_workflow Purification of this compound via Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool impurities Insoluble Impurities (Discard) hot_filtration->impurities Remove ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Minimal Ice-Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor Separate dry Dry the Purified Crystals wash->dry end Pure Hexaaquaaluminum(III) Bromate Crystals dry->end

Caption: A flowchart of the recrystallization process for purifying this compound.

References

Technical Support Center: Synthesis of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexaaquaaluminum(III) bromate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a precipitation method involving an aluminum salt (e.g., aluminum sulfate) and a barium salt (e.g., barium bromate).

Problem 1: Low or No Yield of Crystalline Product

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure stoichiometric amounts of reactants are used. Gently heat the reaction mixture to promote the reaction.
Supersaturation If the solution is clear, induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, add a seed crystal of the desired product.
Excess Solvent If only a few crystals form, the solution may be too dilute. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[1]
Inappropriate Temperature Experiment with different cooling temperatures. Some compounds require slow cooling at room temperature, while others benefit from refrigeration to induce crystallization.[2]
Contamination Ensure all glassware is scrupulously clean. Impurities can inhibit crystal growth.[2]

Problem 2: Product is an Oil or Amorphous Solid, Not Crystalline

Possible Cause Troubleshooting Step
"Oiling Out" This occurs when the melting point of the solid is lower than the temperature of the solution.[1] Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. Using a different solvent system might also be necessary.
Rapid Crystallization If the solid precipitates too quickly, it can trap impurities and form an amorphous powder.[1] Try to slow down the crystallization process by using a more dilute solution or a slower cooling rate.
pH of the Solution The pH can influence the stability and crystallinity of the complex. Check the pH and adjust if necessary. For metal-aqua complexes, a slightly acidic pH is often required to prevent the formation of hydroxides.

Problem 3: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Insoluble Barium Sulfate If the synthesis involves the reaction of aluminum sulfate and barium bromate, incomplete removal of the barium sulfate precipitate is a common source of impurity. Ensure thorough filtration, possibly using a fine porosity filter paper or a membrane filter.
Unreacted Starting Materials Use of incorrect stoichiometric ratios can lead to unreacted aluminum sulfate or barium bromate in the final product. Precise measurement of starting materials is crucial.
Incorporation of Solvent During crystallization, solvent molecules can become trapped in the crystal lattice. Drying the product thoroughly under vacuum can help remove residual solvent.
Side Reactions Depending on the reaction conditions, side products may form. Recrystallization of the final product is an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis involves the reaction of a soluble aluminum salt, such as aluminum sulfate, with a soluble barium salt, such as barium bromate, in an aqueous solution. The insoluble barium sulfate precipitates out, leaving the desired this compound in the solution. The product can then be isolated by filtration to remove the barium sulfate, followed by crystallization from the filtrate.

Q2: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • X-ray Crystallography: Provides definitive structural information of the crystalline product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of coordinated water molecules and bromate ions.

  • Elemental Analysis: Determines the elemental composition (Al, Br, O, H) of the compound.

  • Inductively Coupled Plasma (ICP) Analysis: Can be used to quantify the aluminum content and detect trace metal impurities.

Q3: What are the expected levels of common impurities?

The acceptable levels of impurities will depend on the intended application. For high-purity applications, the following table provides some hypothetical target levels for common impurities.

ImpurityTarget Level (ppm)Analytical Method
Barium (from unreacted Ba(BrO₃)₂ or BaSO₄)< 10ICP-MS
Sulfate (from unreacted Al₂(SO₄)₃)< 20Ion Chromatography
Other Trace Metals< 5ICP-MS

Q4: What safety precautions should be taken during the synthesis?

  • Barium salts are toxic and should be handled with care.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromates are strong oxidizing agents and should not be heated with organic materials.

  • The synthesis should be carried out in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the precipitation of barium sulfate.

Materials:

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Barium bromate monohydrate (Ba(BrO₃)₂·H₂O)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of aluminum sulfate by dissolving a stoichiometric amount in deionized water.

    • Prepare a separate solution of barium bromate by dissolving a stoichiometric amount in deionized water. Gentle heating may be required to fully dissolve the barium bromate.

  • Reaction:

    • Slowly add the aluminum sulfate solution to the barium bromate solution with constant stirring.

    • A white precipitate of barium sulfate (BaSO₄) will form immediately.

    • Continue stirring the mixture for a period to ensure the reaction goes to completion.

  • Filtration:

    • Separate the barium sulfate precipitate from the solution by vacuum filtration. A fine porosity filter paper is recommended to ensure complete removal of the fine precipitate.

    • Wash the precipitate with a small amount of cold deionized water to recover any entrained product. Combine the washings with the filtrate.

  • Crystallization:

    • Transfer the filtrate, which contains the aqueous this compound, to a clean crystallization dish.

    • Allow the solvent to evaporate slowly at room temperature. Covering the dish with a perforated film will slow down the evaporation rate and promote the growth of larger, higher-quality crystals.

    • Alternatively, the solution can be concentrated by gentle heating before being allowed to cool slowly.

  • Isolation and Drying:

    • Once a sufficient amount of crystals has formed, isolate them by filtration.

    • Wash the crystals with a small amount of a suitable solvent in which the product is sparingly soluble to remove any remaining impurities.

    • Dry the crystals thoroughly, for example, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Is the yield of crystalline product satisfactory? start->check_yield check_form Is the product crystalline? check_yield->check_form Yes troubleshoot_yield Troubleshoot Low Yield: - Check stoichiometry - Induce crystallization - Concentrate solution - Adjust temperature check_yield->troubleshoot_yield No check_purity Is the product pure? check_form->check_purity Yes troubleshoot_form Troubleshoot Product Form: - Re-dissolve and cool slowly - Adjust pH - Use a different solvent check_form->troubleshoot_form No end_success Synthesis Successful check_purity->end_success Yes troubleshoot_purity Troubleshoot Impurities: - Improve filtration - Check stoichiometry - Recrystallize product - Ensure thorough drying check_purity->troubleshoot_purity No end_failure Review and Redesign Protocol troubleshoot_yield->end_failure troubleshoot_form->end_failure troubleshoot_purity->end_failure

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Metal Bromates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions during the synthesis of metal bromates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing metal bromates and their potential side reactions?

A1: The main synthesis routes include the reaction of metal hydroxides/carbonates with bromic acid, electrolysis of metal bromide solutions, and the disproportionation of bromine in an alkaline solution. Each method is susceptible to specific side reactions.

  • Reaction with Bromic Acid: This method can be affected by the instability of bromic acid, which may decompose, especially at elevated temperatures, to form bromine and oxygen.[1][2]

  • Electrolysis: A key challenge in the electrolytic synthesis of bromates is preventing the reduction of the formed bromate back to bromide at the cathode.[3] The efficiency of this process is also influenced by factors such as anode material, current density, pH, and temperature.[4]

  • Disproportionation of Bromine: This common method involves reacting bromine with a hot aqueous alkali solution. A significant side reaction is the formation of metal bromide alongside the desired metal bromate.[5][6][7][8] The reaction stoichiometry shows that only one-sixth of the bromine is converted to bromate.[8]

Q2: Why is the yield of my metal bromate synthesis unexpectedly low?

A2: Low yields can stem from several factors, including incomplete reactions, decomposition of reactants or products, and competing side reactions. In the disproportionation method, for instance, a substantial portion of the bromine is converted to bromide, inherently limiting the theoretical yield of bromate.[8] During electrolysis, the reduction of bromate back to bromide at the cathode can significantly decrease the yield.[3]

Q3: My final product is contaminated with bromide. How can I prevent this?

A3: Bromide contamination is a common issue, particularly in the disproportionation reaction where it is a major byproduct.[5][7] To minimize bromide contamination, careful control of reaction conditions is crucial. In the electrolytic method, maintaining a slightly alkaline pH can favor the formation of bromate and enhance current efficiency.[9]

Q4: The reaction mixture turned yellow or brown. What does this indicate?

A4: A yellow or brown coloration in the reaction mixture often signals the decomposition of bromic acid to bromine.[1][2] Bromic acid is an unstable compound, and its decomposition can be accelerated by increased temperatures.[2]

Troubleshooting Common Synthesis Issues

Issue 1: Presence of Hypobromite as an Impurity
  • Problem: The final product contains significant amounts of hypobromite.

  • Cause: Hypobromite can be formed as an intermediate during the synthesis of bromates, particularly in the reaction of bromine with a cold, dilute alkali.[6]

  • Solution: Ensure the reaction is carried out with a hot alkali solution to promote the conversion of hypobromite to bromate and bromide.[6]

Issue 2: Formation of Perbromates
  • Problem: The synthesis yields perbromates as a byproduct.

  • Cause: Under certain electrolytic conditions, particularly at low temperatures with an alkaline solution of a bromate, further oxidation to perbromate can occur.[3]

  • Solution: Carefully control the electrolysis temperature and the alkalinity of the solution to avoid overoxidation.[3]

Issue 3: Incomplete Precipitation in Barium Bromate Method
  • Problem: When synthesizing bromic acid from barium bromate and sulfuric acid, the removal of barium sulfate is incomplete.

  • Cause: Barium sulfate is a fine precipitate that can be difficult to separate completely by decantation alone.[1][2]

  • Solution: After precipitation, allow the mixture to settle for an extended period and consider using filtration in addition to decantation to ensure complete removal of the barium sulfate precipitate.

Data Presentation

Table 1: Influence of Reaction Conditions on Bromate Formation
ParameterConditionEffect on Bromate FormationReference
Temperature Hot Alkali SolutionFavors disproportionation of bromine to bromate and bromide.[6]
Cold, Dilute AlkaliCan lead to the formation of hypobromite.[6]
High Temperature (Electrolysis)Accelerates the conversion to bromate and improves current efficiency.[9]
pH Slightly Alkaline (Electrolysis)Favors the formation of bromate and increases current efficiency.[9]
Low pHCan lead to the decomposition of bromous acid to bromine.[10]
Current Density (Electrolysis) High Anodic Current DensityCan improve the efficiency of bromate production.[4][9]

Experimental Protocols

Synthesis of Potassium Bromate via Disproportionation of Bromine

This protocol describes a common laboratory method for preparing potassium bromate.

Materials:

  • Bromine (Br₂)

  • Potassium Hydroxide (KOH)

  • Distilled Water

Procedure:

  • Prepare a concentrated solution of potassium hydroxide by dissolving it in a minimal amount of hot distilled water in a fume hood.

  • Slowly and carefully add liquid bromine to the hot alkaline solution while stirring continuously. This reaction is exothermic and should be controlled to prevent excessive boiling.

  • Continue adding bromine until the solution changes from colorless to a pale yellow or orange, indicating a slight excess of bromine.

  • Boil the solution gently to drive off the excess bromine and to ensure the complete conversion of any intermediate hypobromite to bromate and bromide.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to crystallize the potassium bromate.

  • Collect the potassium bromate crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water to remove the more soluble potassium bromide and any remaining mother liquor.

  • Recrystallize the potassium bromate from hot distilled water to further purify it.

Key for avoiding side reactions: Maintaining a hot alkaline solution is critical to favor the desired disproportionation reaction and to ensure the conversion of the hypobromite intermediate.[6]

Visualizations

G Disproportionation of Bromine in Alkaline Solution cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway Br2 Bromine (Br₂) BrO3 Metal Bromate (e.g., KBrO₃) Br2->BrO3 Oxidation Br_minus Metal Bromide (e.g., KBr) Br2->Br_minus Reduction BrO_minus Hypobromite Intermediate Br2->BrO_minus Disproportionation OH_hot Hot Concentrated Alkali (e.g., KOH) OH_hot->BrO3 OH_hot->Br_minus OH_cold Cold Dilute Alkali OH_cold->BrO_minus G Troubleshooting Low Bromate Yield in Electrolysis start Low Bromate Yield check_pH Is the electrolyte pH slightly alkaline? start->check_pH adjust_pH Adjust pH to be slightly alkaline check_pH->adjust_pH No check_temp Is the temperature optimal? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Increase temperature to accelerate reaction check_temp->adjust_temp No check_cathode Is there evidence of bromate reduction at the cathode? check_temp->check_cathode Yes adjust_temp->check_cathode use_depolarizer Consider using a depolarizer (e.g., chromate) to inhibit back-reduction check_cathode->use_depolarizer Yes end Improved Yield check_cathode->end No use_depolarizer->end

References

Validation & Comparative

A Comparative Analysis of the Oxidizing Strength of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oxidizing strength of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, against other common oxidizing agents. The oxidizing power of this compound is primarily attributed to the bromate ion (BrO₃⁻) in an acidic aqueous solution, with the hexaaquaaluminum(III) ion generally acting as a spectator ion in redox reactions. The comparative analysis is based on standard reduction potentials (E°), a quantitative measure of the tendency of a chemical species to be reduced, and thus to act as an oxidizing agent.

Quantitative Comparison of Oxidizing Strengths

The oxidizing strength of various chemical species can be quantitatively compared using their standard reduction potentials. A more positive standard reduction potential indicates a stronger oxidizing agent. The data presented in the following table has been compiled from various established chemical data sources.

Oxidizing AgentHalf-ReactionStandard Reduction Potential (E°) at 25°C (V)
Permanganate (in acidic solution)MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)+1.51[1]
Bromate (in acidic solution) BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) +1.42 [1]
ChlorineCl₂(g) + 2e⁻ → 2Cl⁻(aq)+1.36[1]
Dichromate (in acidic solution)Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)+1.23[1]
Oxygen (in acidic solution)O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l)+1.23[1]
BromineBr₂(l) + 2e⁻ → 2Br⁻(aq)+1.09
Nitrate (in acidic solution)NO₃⁻(aq) + 4H⁺(aq) + 3e⁻ → NO(g) + 2H₂O(l)+0.96[1]
Silver IonAg⁺(aq) + e⁻ → Ag(s)+0.80
Iron(III) IonFe³⁺(aq) + e⁻ → Fe²⁺(aq)+0.77[1]
IodineI₂(s) + 2e⁻ → 2I⁻(aq)+0.54

As indicated in the table, the bromate ion, the active component in this compound, is a strong oxidizing agent with a standard reduction potential of +1.42 V.[1] This places it higher than other common oxidizing agents like chlorine, dichromate, and nitric acid, but slightly below permanganate in acidic conditions.

Experimental Protocols

The determination of the oxidizing strength, quantified by the standard reduction potential, is conducted electrochemically. The following provides a detailed methodology for this key experiment.

Experimental Determination of Standard Reduction Potential

The standard reduction potential of a substance is experimentally determined by constructing a galvanic cell and measuring the potential difference against a reference electrode. The universally accepted reference is the Standard Hydrogen Electrode (SHE).

Objective: To measure the standard reduction potential (E°) of the BrO₃⁻/Br⁻ half-cell.

Materials and Apparatus:

  • High-impedance voltmeter or potentiometer

  • Standard Hydrogen Electrode (SHE): Platinum electrode immersed in a 1 M H⁺ solution with hydrogen gas at 1 atm pressure bubbled over it.

  • Test Half-Cell: Platinum electrode immersed in a solution containing 1 M BrO₃⁻ ions and 1 M Br⁻ ions, acidified to 1 M H⁺.

  • Salt bridge (e.g., containing saturated KCl or KNO₃)

  • Beakers

  • Connecting wires

Procedure:

  • Preparation of the Standard Hydrogen Electrode (SHE): The SHE is prepared by immersing a platinum electrode in a 1 M solution of a strong acid (e.g., HCl). Purified hydrogen gas at a pressure of 1 atm is bubbled over the surface of the platinum electrode. By convention, the standard reduction potential of the SHE is defined as 0.00 V at all temperatures.

  • Preparation of the Test Half-Cell: A solution is prepared containing the species of the redox couple of interest at standard conditions (1 M concentration for all aqueous species). For the bromate half-cell, this would be a solution that is 1 M in BrO₃⁻ and 1 M in Br⁻, with the H⁺ concentration also at 1 M. A platinum electrode, which is inert, is placed in this solution.

  • Assembly of the Galvanic Cell: The SHE and the test half-cell are placed in separate beakers. The two beakers are connected by a salt bridge to allow for ion flow and maintain charge neutrality. The platinum electrode of the SHE and the platinum electrode of the test half-cell are connected to a high-impedance voltmeter. The voltmeter measures the potential difference between the two half-cells.

  • Measurement of the Cell Potential: The voltmeter reading gives the standard cell potential (E°cell). Since the standard reduction potential of the SHE is 0.00 V, the measured cell potential is equal to the standard reduction potential of the test half-cell. The sign of the potential is determined by the direction of electron flow. If the test electrode is the cathode (where reduction occurs), the measured potential is positive.

Data Analysis:

The standard cell potential is calculated using the following equation:

E°cell = E°cathode - E°anode

In this setup, the spontaneous reaction will determine which electrode is the cathode and which is the anode. By measuring the direction of electron flow, one can identify the cathode and anode. The standard reduction potential of the bromate half-reaction is then determined from the measured E°cell.

Factors Influencing Oxidizing Strength

The oxidizing strength of a substance is influenced by several factors. The following diagram illustrates the logical relationship between these key factors.

G cluster_factors Factors Influencing Oxidizing Strength cluster_relationship Relationship SRP Standard Reduction Potential (E°) Influences Influences SRP->Influences Determines Thermo Thermodynamic Favorability of Reduction Thermo->SRP Kinetics Reaction Kinetics Kinetics->SRP Affects practical application Concentration Concentration of Reactants and Products Concentration->SRP Nernst Equation Temperature Temperature Temperature->SRP Affects E° pH pH of the Solution pH->SRP Affects E° for reactions involving H⁺/OH⁻ Influences->Thermo

Caption: Relationship between Standard Reduction Potential and factors influencing oxidizing strength.

This guide provides a foundational comparison of the oxidizing strength of this compound. For specific applications, it is recommended to consult detailed experimental studies relevant to the reaction conditions of interest.

References

A Comparative Guide to Bromate Reagents in Synthesis: Potassium Bromate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an oxidizing or brominating agent is critical to reaction outcomes. This guide provides a detailed comparison of hexaaquaaluminum(III) bromate and potassium bromate, two such reagents. However, a comprehensive review of scientific literature and chemical databases reveals a significant disparity in available information. While potassium bromate is a well-documented and widely used reagent, detailed experimental data regarding the synthesis, properties, and applications of this compound in synthetic chemistry is notably absent.

Therefore, this guide will primarily focus on the extensive data available for potassium bromate, offering a thorough overview of its properties and applications. The limited available information on this compound will be presented, highlighting the current knowledge gap.

This compound: An Overview

This compound, with the chemical formula --INVALID-LINK--₃, is the hydrated salt of aluminum and bromic acid. Publicly accessible chemical databases provide basic information about this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Al(BrO₃)₃
Molecular Weight 410.69 g/mol [1]
IUPAC Name aluminum tribromate[1]
Synonyms This compound, Aluminum bromate[1]

Despite its formal identification, there is a lack of published experimental data on the synthesis, reactivity, and application of this compound as an oxidizing or brominating agent in organic synthesis. This significant gap in the scientific literature prevents a direct, data-driven comparison with potassium bromate.

Potassium Bromate: A Well-Established Reagent

Potassium bromate (KBrO₃) is a strong oxidizing agent that has been extensively studied and utilized in various chemical transformations.[2][3][4]

Synthesis of Potassium Bromate

Potassium bromate can be synthesized through two primary methods:

  • Reaction of Bromine with Potassium Hydroxide: This method involves passing bromine gas through a hot solution of potassium hydroxide. The reaction proceeds as follows:

    3Br₂ + 6KOH → KBrO₃ + 5KBr + 3H₂O[4]

  • Electrolysis of Potassium Bromide: Electrolysis of an aqueous solution of potassium bromide also yields potassium bromate.[3][4] Due to the lower solubility of potassium bromate at low temperatures, it can be separated from the more soluble potassium bromide by cooling the solution.[3]

Experimental Protocol: Synthesis of Potassium Bromate via Electrolysis

A detailed experimental protocol for the synthesis of potassium bromate via the electrolysis of potassium bromide is available and can be adapted for laboratory use.[5] This process typically involves the use of graphite or platinum electrodes and a controlled current.[5] The resulting potassium bromate can be purified by recrystallization to remove any remaining potassium bromide.[5]

Properties of Potassium Bromate

Table 2: Physical and Chemical Properties of Potassium Bromate

PropertyValue
Chemical Formula KBrO₃
Molar Mass 167.00 g/mol [3]
Appearance White crystalline powder[3][4]
Density 3.27 g/cm³[3][4]
Melting Point 350 °C (decomposes at 370 °C)[3][4]
Solubility in water 6.91 g/100 mL (20 °C)[3]
Standard Electrode Potential (E°) 1.5 volts[2]

Potassium bromate is a powerful oxidizing agent, with a standard electrode potential of 1.5 volts, comparable to potassium permanganate.[2][3]

Applications in Synthesis

Potassium bromate serves as a versatile reagent in organic synthesis, primarily as an oxidizing agent.

  • Oxidation of Aldehydes: A combination of potassium bromate and potassium bromide in the presence of an acid catalyst can be used for the efficient oxidation of aromatic aldehydes to their corresponding carboxylic acids.[6]

  • Generation of Bromine in situ: In acidic solutions, potassium bromate reacts with bromide ions to generate bromine in situ, which can then be used for various bromination reactions.[7] The reaction is as follows:

    BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O

  • Synthesis of α-Aminophosphonates: While not a direct reagent in the primary reaction, the broader context of synthesizing α-aminophosphonates often involves various reagents and catalysts.[8][9][10][11] Brominated starting materials are sometimes used in these syntheses, highlighting the importance of brominating agents in preparing precursors for such reactions.[8][9]

Experimental Workflow: Oxidation of Aromatic Aldehydes

The following diagram illustrates a general workflow for the oxidation of aromatic aldehydes using a potassium bromate-bromide reagent.

OxidationWorkflow A Aromatic Aldehyde D Reaction Mixture A->D B KBrO₃ / KBr Solution B->D C Acid Catalyst (e.g., HCl) C->D E Aromatic Carboxylic Acid D->E Oxidation

Caption: General workflow for the oxidation of aromatic aldehydes.

Comparison and Conclusion

A direct experimental comparison between this compound and potassium bromate in synthesis is not feasible due to the lack of available data for the aluminum compound. Potassium bromate is a well-characterized and versatile oxidizing agent with established protocols for its synthesis and application.

For researchers and drug development professionals, potassium bromate remains a reliable choice for reactions requiring a strong oxidizing agent, particularly for the conversion of aldehydes to carboxylic acids and for in situ bromine generation.

Further research into the synthesis and reactivity of this compound is necessary to determine its potential utility in synthetic chemistry and to enable a meaningful comparison with established reagents like potassium bromate. Until such data becomes available, potassium bromate is the recommended and well-supported option.

References

structural comparison of hexaaquaaluminum(III) bromate and perchlorate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the crystal structures of hexaaquaaluminum(III) bromate trihydrate, --INVALID-LINK--₃·3H₂O, and hexaaquaaluminum(III) perchlorate nonahydrate, --INVALID-LINK--₃·9H₂O, reveals distinct differences in their crystal packing and hydrogen bonding networks, arising from the differing size, shape, and hydration of the anions.

This guide provides a comprehensive structural comparison of these two important aluminum complexes, presenting quantitative data from single-crystal X-ray diffraction studies. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state structures of these compounds.

At a Glance: Key Structural Parameters

The fundamental structural unit in both compounds is the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, where the aluminum ion is octahedrally coordinated by six water molecules. However, the nature of the counter-anion and the extent of hydration lead to significant variations in their crystal lattices.

ParameterThis compound TrihydrateHexaaquaaluminum(III) Perchlorate Nonahydrate
Formula --INVALID-LINK--₃·3H₂O--INVALID-LINK--₃·9H₂O
Crystal System TriclinicHexagonal
Space Group P-1P6₃/m
a (Å) 9.53616.03
b (Å) 11.09516.03
c (Å) 9.29111.23
α (°) 106.5890
β (°) 100.4290
γ (°) 113.01120
Average Al-O distance (Å) 1.872Data not available in the searched literature
Anion Geometry Pyramidal (BrO₃⁻)Tetrahedral (ClO₄⁻)

Structural Details

This compound Trihydrate: The crystal structure of this compound trihydrate is characterized by a triclinic unit cell. The [Al(H₂O)₆]³⁺ octahedron is slightly distorted.[1] The bromate (BrO₃⁻) anions, which have a pyramidal shape, and the additional three water molecules are held in the lattice through a complex network of hydrogen bonds with the coordinated water molecules of the cation.

Hexaaquaaluminum(III) Perchlorate Nonahydrate: In contrast, hexaaquaaluminum(III) perchlorate nonahydrate crystallizes in the hexagonal system. The tetrahedral perchlorate (ClO₄⁻) anions and the nine additional water molecules create a different hydrogen bonding environment compared to the bromate salt. The larger number of water molecules in the crystal lattice of the perchlorate suggests a more extensive and potentially different hydrogen-bonding network, contributing to its higher symmetry.

Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray diffraction. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

General Experimental Workflow

G cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Crystallization Single Crystal Growth (e.g., slow evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction (Monochromatic X-rays) Mounting->Xray Data Data Collection (measuring reflection intensities) Xray->Data Solution Structure Solution (e.g., direct methods) Data->Solution Refinement Structure Refinement (least-squares fitting) Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction.

Specific Methodologies

This compound Trihydrate: The crystal structure was determined using a four-circle automated diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data were collected at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares techniques.

Hexaaquaaluminum(III) Perchlorate Nonahydrate: The crystal structure of the isomorphous aluminum perchlorate nonahydrate was determined by X-ray crystal analysis at room temperature.[2] Specific details of the data collection and refinement parameters were not available in the readily accessible literature.

Structural Comparison Logic

The primary factors influencing the differing crystal structures are the properties of the anions and the degree of hydration.

G cluster_bromate Bromate cluster_perchlorate Perchlorate Compound Hexaaquaaluminum(III) Salt Anion_Br BrO₃⁻ Anion (Pyramidal) Compound->Anion_Br Anion_Cl ClO₄⁻ Anion (Tetrahedral) Compound->Anion_Cl Hydration_Br Trihydrate (3 H₂O) Anion_Br->Hydration_Br Structure_Br Triclinic Crystal System (Low Symmetry) Hydration_Br->Structure_Br Hydration_Cl Nonahydrate (9 H₂O) Anion_Cl->Hydration_Cl Structure_Cl Hexagonal Crystal System (High Symmetry) Hydration_Cl->Structure_Cl

Caption: Factors influencing the crystal structures.

References

A Comparative Guide to the Kinetic Studies of Bromate Reactions with a Focus on the Bromate-Bromide System

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The Bromate-Bromide Reaction: A Model System

The reaction between bromate and bromide ions in an acidic medium is a classic example of complex redox kinetics and is described by the following overall equation:

BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)

The kinetics of this reaction have been thoroughly investigated and are known to be sensitive to the concentrations of the reactants and the acidity of the solution.

Quantitative Data Summary

The rate law for the bromate-bromide reaction is generally accepted to be fourth-order overall, as shown in the table below. However, under certain conditions, such as high bromide concentrations or in the presence of catalysts, more complex, multi-term rate laws have been reported.[1]

Table 1: Summary of Kinetic Data for the Bromate-Bromide Reaction

ParameterValue / OrderNotes
Rate Law Rate = k[BrO₃⁻][Br⁻][H⁺]²First-order with respect to bromate, first-order with respect to bromide, and second-order with respect to hydrogen ions.[2][3][4]
Overall Reaction Order 4The sum of the orders of the reactants in the rate law.
Rate Constant (k) Varies with ionic strength and temperature.The value of k decreases with increasing ionic strength up to approximately 1 mol L⁻¹ and then increases at higher ionic strengths.[3] A specific value would need to be determined under defined experimental conditions.
Effect of Acetate Catalytic effect with a complex six-term rate law.The presence of acetate significantly complicates the kinetics, suggesting the formation of intermediate complexes that alter the reaction pathway.[1]

Experimental Protocols

The kinetic analysis of the bromate-bromide reaction typically involves monitoring the change in concentration of a colored species over time.

Spectrophotometric Monitoring

A common method for studying the kinetics of this reaction is UV-Visible spectrophotometry.[5]

  • Monitored Species: The formation of bromine (Br₂) or the tribromide ion (Br₃⁻), which forms in the presence of excess bromide, is monitored.

  • Wavelength: The reaction is often followed at the isosbestic point of the Br₂/Br₃⁻ system (λ ≈ 446 nm) to ensure that the measured absorbance is directly proportional to the total concentration of oxidized bromine, regardless of the equilibrium between Br₂ and Br₃⁻.[1][2][3]

  • Instrumentation: A UV-Vis diode array spectrophotometer is suitable for these measurements. For reactions with half-lives of a few seconds or less, a stopped-flow apparatus is necessary.[3]

  • Procedure:

    • Solutions of sodium bromate (NaBrO₃), sodium bromide (NaBr), and a strong acid (e.g., HClO₄) of known concentrations are prepared in deionized water. The ionic strength is typically held constant using an inert salt like NaClO₄.[3]

    • The reactant solutions are thermostated at the desired temperature.

    • The reaction is initiated by rapidly mixing the reactants in a quartz cuvette.

    • The absorbance at the chosen wavelength is recorded as a function of time.

  • Data Analysis:

    • Initial Rates Method: The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot. By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.

    • Pseudo-First-Order Conditions: By using a large excess of all reactants except for one, the reaction can be treated as pseudo-first-order with respect to the limiting reactant. The pseudo-first-order rate constant can be obtained from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • Guggenheim Method: This method can be used when the final absorbance is unknown or difficult to determine accurately. It involves plotting ln(A(t+Δt) - A(t)) against t, where Δt is a constant time interval.[2]

Reaction Mechanism and Visualization

The second-order dependence on the hydrogen ion concentration suggests that protonation steps are crucial in the reaction mechanism. A proposed mechanism involves the pre-equilibrium protonation of the bromate ion, followed by the rate-determining step.

Proposed Signaling Pathway

The following diagram illustrates a plausible reaction pathway for the bromate-bromide reaction, leading to the observed rate law.

BromateBromideMechanism BrO3_minus BrO₃⁻ HBrO3 HBrO₃ BrO3_minus->HBrO3 k₁ (fast) K₁ H_plus1 H⁺ H_plus1->HBrO3 H2BrO3_plus H₂BrO₃⁺ HBrO3->H2BrO3_plus k₂ (fast) K₂ H_plus2 H⁺ H_plus2->H2BrO3_plus Intermediate [H₂BrO₃⁺---Br⁻] H2BrO3_plus->Intermediate k₃ (slow, RDS) Br_minus Br⁻ Br_minus->Intermediate Products Products (Br₂, H₂O) Intermediate->Products fast

Caption: Proposed mechanism for the bromate-bromide reaction.

Comparison with Other Aquated Metal Ions

While specific kinetic data for the [Al(H₂O)₆]³⁺-BrO₃⁻ reaction is lacking, the general kinetic behavior of aquated metal ions in solution provides a basis for comparison.

Table 2: Comparative Kinetic Properties of Aquated Metal Ions

PropertyHexaaquaaluminum(III), [Al(H₂O)₆]³⁺Other Aquated Metal Ions
Water Exchange Rate Slow (k ≈ 1 s⁻¹)Varies widely. For example, for [Na(H₂O)₆]⁺, the rate is very fast (~10⁹ s⁻¹), while for [Cr(H₂O)₆]³⁺, it is very slow (~10⁻⁶ s⁻¹). The rate is influenced by the charge density and electronic configuration of the metal ion.[6]
Redox Reactivity Al³⁺ is redox-inactive under normal conditions; it is not easily oxidized or reduced.Many transition metal aqua ions are redox-active. For instance, the oxidation of aquavanadium(V) has been studied, and the kinetics of one-electron redox reactions of aqueous couples like Co²⁺/⁺ and Ni²⁺/⁺ have been investigated using techniques such as pulse radiolysis.[7][8] The kinetics of these reactions are often dependent on pH.[9]
Hydrolysis Undergoes hydrolysis to form species like [Al(H₂O)₅(OH)]²⁺.Most multivalent metal aqua ions undergo hydrolysis. The extent of hydrolysis depends on the charge and size of the metal ion.[10] This can affect the kinetics of their reactions by altering the nature of the reacting species.
Implications for the [Al(H₂O)₆]³⁺-Bromate System

Based on the properties of [Al(H₂O)₆]³⁺, if a reaction with bromate were to occur, it would likely not be a simple outer-sphere electron transfer, given the redox inactivity of Al³⁺. The reaction might be hypothesized to proceed via an inner-sphere mechanism, where the bromate ion first substitutes a water molecule in the coordination sphere of the aluminum ion. However, the slow water exchange rate for [Al(H₂O)₆]³⁺ suggests that such a substitution would be a slow process and likely rate-determining.[6] Furthermore, the hydrolysis of [Al(H₂O)₆]³⁺ would introduce additional complexity, as the hydrolyzed species may exhibit different reactivities.

Conclusion

The kinetic study of the bromate-bromide reaction provides a detailed framework for understanding the behavior of bromate in acidic aqueous solutions. The reaction exhibits a fourth-order rate law, with a strong dependence on hydrogen ion concentration, indicating a mechanism involving protonated intermediates. While direct experimental data for the reaction of hexaaquaaluminum(III) with bromate is unavailable, a comparison with the general kinetic properties of other aquated metal ions suggests that any such reaction would be influenced by the slow water exchange rate and the hydrolytic behavior of the aluminum aqua complex. Further experimental investigation is required to elucidate the specific kinetics and mechanism of the [Al(H₂O)₆]³⁺-bromate system.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Aluminum Salts

Author: BenchChem Technical Support Team. Date: November 2025

The in vitro cytotoxicity of aluminum salts is a critical area of investigation for researchers in toxicology, neurobiology, and drug development. The choice of aluminum salt can significantly impact experimental outcomes due to variations in solubility, lipophilicity, and bioavailability. This guide provides a comparative overview of the cytotoxic effects of different aluminum salts, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of aluminum salts varies considerably depending on the specific salt, the cell line tested, and the experimental conditions. The following table summarizes key findings from a comparative study on the effects of a lipophilic aluminum salt (aluminum acetylacetonate) and a non-lipophilic aluminum salt (aluminum sulfate) on human neural cell lines.

Aluminum SaltCell LineConcentration (µM)Exposure Time (hours)Cytotoxic EffectReference
Aluminum AcetylacetonateSK-N-SH (Neuroblastoma)5004845% of detached cells were non-viable[1]
Aluminum AcetylacetonateT98G (Glioblastoma)5004872% of detached cells were non-viable[1]
Aluminum SulfateSK-N-SH (Neuroblastoma)50048No significant toxicity observed[1]
Aluminum SulfateT98G (Glioblastoma)50048No significant toxicity observed[1]

Key Observations:

  • Lipophilicity is a major determinant of toxicity : The lipophilic nature of aluminum acetylacetonate allows for greater cellular uptake, leading to significant cytotoxicity, whereas the non-lipophilic aluminum sulfate showed no toxic effects at the same concentration[1][2].

  • Cell-specific sensitivity : Glioblastoma (T98G) cells were found to be more sensitive to the toxic effects of aluminum acetylacetonate than neuroblastoma (SK-N-SH) cells, suggesting that glial cells may be a primary target for aluminum-induced neurotoxicity[1][2].

  • Dose- and time-dependent effects : The cytotoxicity of aluminum acetylacetonate was observed to be both dose- and time-dependent[2].

Experimental Protocols

The following is a detailed methodology for a representative in vitro cytotoxicity study of aluminum salts.

1. Cell Culture and Maintenance:

  • Cell Lines: Human neuroblastoma (SK-N-SH) and glioblastoma (T98G) cells are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

2. Preparation of Aluminum Salt Solutions:

  • Stock solutions of aluminum acetylacetonate and aluminum sulfate are prepared in sterile, deionized water.

  • The stock solutions are further diluted in the complete culture medium to achieve the desired final concentrations for the experiments.

3. Cytotoxicity Assay (Trypan Blue Exclusion):

  • Cells are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to attach for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the aluminum salts or a vehicle control.

  • After the desired exposure time (e.g., 48 hours), both the attached and detached cells are collected. Attached cells are detached using trypsin-EDTA.

  • The collected cells are centrifuged, resuspended in a known volume of phosphate-buffered saline (PBS), and mixed with an equal volume of 0.4% trypan blue solution.

  • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a light microscope.

  • Cell viability is expressed as a percentage of the total cell count.

Signaling Pathway: Aluminum-Induced Apoptosis

Aluminum compounds can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway for apoptosis that can be triggered by cellular stress, such as that induced by toxic aluminum compounds.

Aluminum_Induced_Apoptosis cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling Cascade Aluminum_Salt Aluminum Salt Exposure ROS Increased Reactive Oxygen Species (ROS) Aluminum_Salt->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Leads to Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified pathway of aluminum-induced apoptosis.

Experimental Workflow: Cytotoxicity Assessment

The logical flow of an experiment to compare the cytotoxicity of different aluminum salts is depicted below. This workflow starts with the preparation of cell cultures and aluminum salt solutions, proceeds through the treatment and incubation phase, and concludes with the assessment of cell viability.

Cytotoxicity_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture Prepare Cell Cultures (e.g., SK-N-SH, T98G) Treatment Treat Cells with Aluminum Salts Cell_Culture->Treatment Salt_Solutions Prepare Aluminum Salt Solutions Salt_Solutions->Treatment Incubation Incubate for Specific Duration Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., Trypan Blue) Incubation->Viability_Assay Data_Analysis Analyze and Compare Cytotoxicity Data Viability_Assay->Data_Analysis

Caption: General workflow for comparing aluminum salt cytotoxicity.

References

A Comparative Guide to the Reaction Mechanism of Bromate Ions in Acidic Medium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction kinetics and mechanisms is paramount. This guide provides an in-depth comparison of the proposed reaction mechanisms for bromate ions in an acidic medium, primarily focusing on the well-studied bromate-bromide reaction. The content is based on experimental data from various studies and aims to offer a clear, objective overview for scientific application.

The overall stoichiometry of the bromate-bromide reaction in acidic solution is:

BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)[1][2]

While the stoichiometry is well-established, the underlying reaction mechanism and the corresponding rate law have been subjects of scientific discussion. This guide will compare the two predominant mechanistic proposals.

Quantitative Data Summary

The following table summarizes the key kinetic parameters associated with the different proposed rate laws for the bromate-bromide reaction.

ParameterProposed Rate Law 1Proposed Rate Law 2Notes
Rate Law ν = k[BrO₃⁻][Br⁻][H⁺]²ν = k₁[BrO₃⁻][Br⁻][H⁺]² + k₂[BrO₃⁻][Br⁻]²[H⁺]²Rate Law 2 is an extension of Rate Law 1 to account for behavior at high bromide concentrations.
Reaction Orders First order in [BrO₃⁻] and [Br⁻], second order in [H⁺].Complex, with terms first and second order in [Br⁻].The second term in Rate Law 2 becomes significant at [Br⁻] > 0.1 M.[3]
Rate Constants (k) k₁ = 2.18 dm³ mol⁻³ s⁻¹ (at 1 M ionic strength, 25°C)[3]k₁ = 2.18 dm³ mol⁻³ s⁻¹, k₂ = 0.65 dm⁶ mol⁻⁴ s⁻¹ (at 1 M ionic strength, 25°C)[3]Values can vary with ionic strength.
Activation Energy (Ea) 52.4 - 66.1 kJ/molNot explicitly found for the two-term law.The reported values for the overall reaction show some variation.[4]

Experimental Protocols

The kinetic analysis of the bromate-bromide reaction is typically conducted using spectrophotometric methods. The formation of bromine (Br₂) allows for convenient monitoring of the reaction progress.

Method 1: Spectrophotometric Monitoring

This method involves directly measuring the absorbance of the bromine produced.

Materials:

  • Sodium or Potassium Bromate (NaBrO₃ or KBrO₃)

  • Sodium or Potassium Bromide (NaBr or KBr)

  • Perchloric Acid (HClO₄) or Sulfuric Acid (H₂SO₄)

  • Sodium Perchlorate (NaClO₄) for ionic strength adjustment

  • Spectrophotometer (UV-Vis)

  • Stopped-flow apparatus (for fast reactions)

  • Thermostatted cell holder

Procedure:

  • Prepare stock solutions of bromate, bromide, and acid of known concentrations.

  • To control for ionic strength, prepare solutions with a constant concentration of an inert salt like NaClO₄.

  • The reaction is initiated by mixing the reactant solutions in a cuvette. For rapid reactions, a stopped-flow apparatus is employed.[5][6]

  • The absorbance is monitored at a wavelength where bromine (or the tribromide ion, Br₃⁻, which forms in the presence of excess bromide) has a significant absorbance, such as the isosbestic point of the Br₂/Br₃⁻ system around 446 nm.[5]

  • The initial rate of reaction is determined from the initial slope of the absorbance versus time plot.

  • By systematically varying the initial concentrations of each reactant while keeping the others constant, the order of the reaction with respect to each reactant can be determined.

Method 2: Clock Reaction with a Quenching Agent

This "clock" method provides a visual endpoint for determining the initial reaction rate.

Materials:

  • Reactants as in Method 1

  • Phenol (C₆H₅OH)

  • Methyl Orange indicator

Procedure:

  • A known, small amount of phenol is added to the reaction mixture along with an indicator like methyl orange.

  • The bromine produced in the primary reaction reacts very rapidly with phenol in a quenching reaction.[7][8]

  • Once all the phenol is consumed, any further bromine produced will bleach the methyl orange, causing a distinct color change.

  • The time taken for this color change is recorded. The initial rate is inversely proportional to this time.

  • By varying the initial concentrations of the reactants and measuring the time to the endpoint, the reaction orders can be determined.[2]

Proposed Reaction Mechanisms and Pathways

Mechanism 1: Second-Order Dependence on Hydrogen Ions

This mechanism is consistent with the rate law ν = k[BrO₃⁻][Br⁻][H⁺]². It involves a slow, rate-determining step following two rapid, successive protonations of the bromate ion.[1][4][7][8]

Mechanism1 BrO3_ BrO₃⁻ HBrO3 HBrO₃ BrO3_->HBrO3 k₁, fast H_plus1 H⁺ H2BrO3_plus H₂BrO₃⁺ HBrO3->H2BrO3_plus k₂, fast H_plus2 H⁺ HBrO2 HBrO₂ H2BrO3_plus->HBrO2 k₃, slow + Br⁻ Br_minus Br⁻ HOBr HOBr HBrO2->HOBr fast + Br⁻ + H⁺ Products 3Br₂ + 3H₂O HOBr->Products fast + Br⁻ + H⁺

Caption: Proposed mechanism with two initial protonation steps.

Mechanism 2: Incorporating Second-Order Bromide Dependence

At higher bromide concentrations, a second term in the rate law becomes significant, suggesting a parallel reaction pathway that is second order in bromide. This mechanism involves the formation of intermediate species like H₂Br₂O₃.[1][4][7]

Mechanism2 cluster_path1 Pathway 1 (Low [Br⁻]) cluster_path2 Pathway 2 (High [Br⁻]) BrO3_1 BrO₃⁻ H2BrO3_plus1 H₂BrO₃⁺ BrO3_1->H2BrO3_plus1 + 2H⁺ Products1 Products H2BrO3_plus1->Products1 + Br⁻ Br_minus1 Br⁻ BrO3_2 BrO₃⁻ H2BrO3_plus2 H₂BrO₃⁺ BrO3_2->H2BrO3_plus2 + 2H⁺ H2Br2O3 H₂Br₂O₃ H2BrO3_plus2->H2Br2O3 + Br⁻ Products2 Products H2Br2O3->Products2 + Br⁻ Workflow A Initial Hypothesis: Formulate potential rate laws B Experimental Design: Spectrophotometry or Clock Reaction A->B C Data Collection: Vary [BrO₃⁻], [Br⁻], [H⁺] B->C D Data Analysis: Determine reaction orders and rate constants C->D E Mechanism Proposal: Propose elementary steps consistent with the rate law D->E F Model Comparison: Compare proposed mechanisms with experimental data E->F G Conclusion: Identify the most plausible mechanism under given conditions F->G

References

A Comparative Guide to Brominating Agents: Evaluating the Efficacy of Hexaaquaaluminum(III) Bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, the introduction of a bromine atom into a molecule is a fundamental transformation, paving the way for a multitude of further functionalizations. The choice of a brominating agent is therefore a critical decision, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of hexaaquaaluminum(III) bromate with established brominating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic challenges.

While direct, extensive literature on this compound as a brominating agent is limited, its reactivity can be inferred from the well-documented behavior of other metal bromates. The core of its brominating power lies in the bromate ion (BrO₃⁻), which, in an acidic medium, generates the active brominating species. A key distinguishing feature of the aluminum salt is the inherent Lewis acidity of the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, which can potentially enhance the reaction's efficiency.

Performance Comparison of Brominating Agents

The following table summarizes the key performance indicators of this compound (inferred) against two widely used brominating agents: N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

FeatureThis compoundN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Form Crystalline solidCrystalline solidFuming, corrosive liquid
Handling Easy to handle solidEasy to handle solidDifficult to handle, requires specialized equipment
Reaction Type Electrophilic Aromatic Substitution (inferred)Radical Substitution, Electrophilic AdditionElectrophilic Addition, Electrophilic Aromatic Substitution, Radical Substitution
Selectivity Potentially high for deactivated aromatics (inferred)High for allylic and benzylic positionsVariable, often requires a catalyst for aromatic substitution
Byproducts Aluminum salts, waterSuccinimideHydrogen bromide (HBr)
Safety Strong oxidizerIrritantHighly toxic and corrosive

Experimental Data Summary

The following tables provide a comparative overview of reported yields for the bromination of various substrates using different brominating agents. Data for this compound is extrapolated based on the performance of other metal bromates.

Table 1: Bromination of Aromatic Compounds
SubstrateBrominating AgentCatalystSolventTemperature (°C)Yield (%)
TolueneThis compound (inferred) Intrinsic Lewis AcidityDichloromethaneRefluxGood to Excellent
TolueneN-Bromosuccinimide (NBS)AIBNCCl₄Reflux~80
TolueneBromine (Br₂)FeBr₃DichloromethaneRoom Temp~90
AnisoleThis compound (inferred) Intrinsic Lewis AcidityAcetic Acid50Excellent
AnisoleN-Bromosuccinimide (NBS)-AcetonitrileRoom Temp~95
AnisoleBromine (Br₂)-Acetic AcidRoom Temp~98
Table 2: Allylic/Benzylic Bromination
SubstrateBrominating AgentInitiator/CatalystSolventTemperature (°C)Yield (%)
CyclohexeneThis compound (inferred) Not typically usedNot applicable-Not applicable
CyclohexeneN-Bromosuccinimide (NBS)AIBN/LightCCl₄Reflux~85
CyclohexeneBromine (Br₂)-CCl₄Room TempDibromination occurs
EthylbenzeneThis compound (inferred) Not typically usedNot applicable-Not applicable
EthylbenzeneN-Bromosuccinimide (NBS)AIBN/LightCCl₄Reflux~75
EthylbenzeneBromine (Br₂)LightCCl₄Reflux~80

Experimental Protocols

Protocol 1: Aromatic Bromination using this compound (Inferred)

This protocol is based on the established procedures for bromination using other metal bromates, leveraging the intrinsic Lewis acidity of the hexaaquaaluminum(III) ion.

  • Reaction Setup: To a solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add this compound (1.1 eq) portion-wise at room temperature with stirring.

  • Reaction Progression: The hexaaquaaluminum(III) ion, being acidic, hydrolyzes to generate a sufficiently acidic medium to activate the bromate ion. The Al³⁺ ion can also act as a Lewis acid, further polarizing the active bromine species.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or recrystallization.

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: Dissolve the allylic substrate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄). Add N-bromosuccinimide (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.02 eq).

  • Initiation: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

  • Monitoring: Follow the reaction's progress by monitoring the disappearance of the starting material using GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and purify the product by distillation or column chromatography.

Protocol 3: Aromatic Bromination using Elemental Bromine
  • Reaction Setup: Dissolve the aromatic substrate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) in a flask protected from light. Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq).

  • Addition of Bromine: Slowly add a solution of elemental bromine (1.05 eq) in the same solvent to the reaction mixture at 0 °C. The Lewis acid polarizes the Br-Br bond, making it more electrophilic.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or GC.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite.

  • Purification: Separate the organic layer, wash with water and brine, dry, and purify the product.

Mechanistic Pathways and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Bromination_Pathways cluster_HAA This compound cluster_NBS N-Bromosuccinimide cluster_Br2 Elemental Bromine HAA Al(H₂O)₆₃ HAA_active Active Brominating Species (e.g., Br⁺, HOBr) HAA->HAA_active  Acidic Medium (from [Al(H₂O)₆]³⁺ hydrolysis) Aromatic Aromatic Substrate HAA_active->Aromatic Electrophilic Aromatic Substitution NBS NBS Br_radical Bromine Radical (Br•) NBS->Br_radical  Radical Initiator (AIBN, light) Allylic Allylic/Benzylic Substrate Br_radical->Allylic Radical Substitution Br2 Br₂ Br_plus Electrophilic Bromine (Br⁺) Br2->Br_plus  Lewis Acid (e.g., FeBr₃) Br_plus->Aromatic Electrophilic Aromatic Substitution Brominated_Aromatic Brominated Aromatic Aromatic->Brominated_Aromatic Brominated_Allylic Brominated Allylic/Benzylic Allylic->Brominated_Allylic

Fig. 1: Comparative Mechanistic Pathways of Brominating Agents.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Reagent, Solvent) start->setup reaction Reaction Progression (Temperature, Time) setup->reaction monitoring Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification product Final Product purification->product

Fig. 2: General Experimental Workflow for Bromination Reactions.

Conclusion

This compound presents itself as a potentially valuable, yet under-explored, brominating agent. Its solid nature and the intrinsic Lewis acidity of the aluminum center are notable advantages over elemental bromine and may offer enhanced reactivity for certain substrates, particularly deactivated aromatic systems. While it is unlikely to replace NBS for highly selective allylic and benzylic brominations, it could serve as a convenient and effective alternative for electrophilic aromatic brominations. Further experimental investigation is warranted to fully elucidate its efficacy and establish its place in the synthetic chemist's toolkit. Researchers are encouraged to consider this reagent, especially in cases where traditional methods are suboptimal.

Safety Operating Guide

Personal protective equipment for handling Hexaaquaaluminum(III) bromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Hexaaquaaluminum(III) bromate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its components: aluminum compounds and, more critically, inorganic bromates. Bromates are strong oxidizing agents and are considered potentially carcinogenic. Therefore, extreme caution is advised.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.[1][2][3]

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes.[2][3][4]
Face ShieldA face shield, worn in addition to safety goggles, is necessary when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a minimum requirement for incidental contact. For prolonged handling or direct contact, double-gloving or using gloves with higher chemical resistance is recommended.[2][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and fire hazards, given the oxidizing nature of bromates.[1]
Closed-toe ShoesSturdy, closed-toe shoes are required to protect feet from spills and falling objects.[1][2]
Respiratory Protection RespiratorA respirator may be necessary if working with the solid form for extended periods or in poorly ventilated areas to prevent inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[6]

  • Verify that an emergency shower and eyewash station are accessible and functional.[7]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all required equipment and reagents before handling the compound.

  • Have a spill kit readily available. For bromate spills, this should include an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to clean up spills.[8]

2. Handling:

  • Conduct all work in a designated area within a chemical fume hood to minimize inhalation exposure.[6]

  • When weighing the solid, do so in the fume hood and handle it carefully to avoid creating dust.

  • If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]

  • Keep the compound away from combustible materials, as bromates are strong oxidizers and can cause or intensify a fire.[10]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that came into contact with the chemical.

  • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

  • Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.[12]

  • Do not mix bromate-containing waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from combustible and reducing agents.

2. Waste Container:

  • Use a container that is compatible with the waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[12]

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]

  • Do not dispose of this compound down the drain.[15]

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Hexaaquaaluminum_Bromate_Handling cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble PPE Prep1->Prep2 Prep3 Prepare Materials & Spill Kit Prep2->Prep3 Handling1 Weigh Solid / Prepare Solution Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Post1 Clean & Decontaminate Work Area Handling2->Post1 Waste1 Segregate Bromate Waste Handling2->Waste1 Post2 Properly Remove PPE Post1->Post2 Post2->Post2 Post3 Wash Hands Post2->Post3 Waste2 Use Labeled, Sealed Container Waste1->Waste2 Waste3 Store in Designated Area Waste2->Waste3 Waste4 Contact EHS for Pickup Waste3->Waste4

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.